Bis(benzo-15-crown-5)
Description
The exact mass of the compound Potassium ionophore II is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(benzo-15-crown-5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(benzo-15-crown-5) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl) heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O14/c38-36(50-28-30-6-8-32-34(26-30)48-24-20-44-16-12-40-10-14-42-18-22-46-32)4-2-1-3-5-37(39)51-29-31-7-9-33-35(27-31)49-25-21-45-17-13-41-11-15-43-19-23-47-33/h6-9,26-27H,1-5,10-25,28-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZRCLYZVSXCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)COC(=O)CCCCCC(=O)OCC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404322 | |
| Record name | Potassium ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69271-98-3 | |
| Record name | Potassium ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium ionophore II | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of Bis(benzo-15-crown-5) Ether as a Selective Potassium Ionophore
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of bis(benzo-15-crown-5), a highly selective ionophore for potassium ions (K⁺). Specifically, it focuses on the synthesis, physicochemical properties, and cation binding characteristics of bis[(benzo-15-crown-5)-4'-methyl]pimelate, a prominent example of this class of bis-crown ethers. This document consolidates key data into structured tables, presents detailed experimental protocols, and utilizes diagrams to illustrate complex processes, serving as a vital resource for professionals in chemical synthesis and drug development.
Introduction
Crown ethers, first discovered by Charles Pedersen in 1967, are cyclic chemical compounds consisting of a ring containing several ether groups. Their unique ability to form stable complexes with specific metal ions, a "host-guest" relationship, has made them invaluable in various fields of science and technology. Benzo-15-crown-5 is a well-known crown ether with a moderate affinity for sodium and potassium ions.
To enhance both the binding strength and selectivity for a particular cation, two crown ether units can be covalently linked to create a "bis-crown" ether. These molecules can form "sandwich" complexes, encapsulating a cation between the two macrocyclic rings. This cooperative binding leads to a significant increase in complex stability. Bis[(benzo-15-crown-5)-4'-methyl]pimelate (also known as Potassium Ionophore II) is a leading example, demonstrating exceptional selectivity for potassium ions, rivaling that of the natural ionophore valinomycin.[1] This property makes it a critical component in the development of potassium-selective sensors and other applications where precise ion recognition is paramount.
Synthesis of Bis[(benzo-15-crown-5)-4'-methyl]pimelate
The synthesis of bis[(benzo-15-crown-5)-4'-methyl]pimelate is a multi-step process that begins with the functionalization of the parent benzo-15-crown-5 molecule. The general strategy involves introducing a reactive handle on the benzene ring, which is then used to couple two crown ether units via a flexible linker, in this case, a pimelate group.
Synthetic Workflow
The overall synthetic pathway can be visualized as a three-stage process: formylation of the benzocrown, reduction to an alcohol, and finally, esterification with the linker.
Caption: Synthetic workflow for Bis[(benzo-15-crown-5)-4'-methyl]pimelate.
Experimental Protocols
The following protocols are based on established methods for the functionalization of benzo-crown ethers and subsequent esterification reactions.
Step 1: Synthesis of 4'-Formylbenzo-15-crown-5 [2]
-
Reagents & Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), place 3,4-dihydroxybenzaldehyde (1 equivalent) and n-butanol as the solvent.
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (NaOH, ~2.1 equivalents) to the stirred mixture.
-
Crown Formation: Add 1,11-dichloro-3,6,9-trioxaundecane (1 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up & Purification: After cooling, perform an appropriate aqueous work-up. The crude product is then purified by recrystallization from a suitable solvent like n-heptane to yield 4'-formylbenzo-15-crown-5 as a white crystalline solid.
Step 2: Synthesis of 4'-Hydroxymethyl-benzo-15-crown-5
-
Dissolution: Dissolve 4'-formylbenzo-15-crown-5 (1 equivalent) in a mixture of dichloromethane (DCM) and methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, excess) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the aldehyde is fully consumed (monitor by TLC).
-
Quenching: Carefully quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid (HCl).
-
Work-up & Purification: Extract the product into dichloromethane, wash with water, and dry over anhydrous sodium sulfate. Evaporation of the solvent yields 4'-hydroxymethyl-benzo-15-crown-5, which can be further purified by column chromatography if necessary.
Step 3: Synthesis of Bis[(benzo-15-crown-5)-4'-methyl]pimelate
-
Reagents & Setup: Dissolve 4'-hydroxymethyl-benzo-15-crown-5 (2 equivalents) in anhydrous dichloromethane containing pyridine (as a base) under an inert atmosphere.
-
Linker Addition: Prepare a solution of pimeloyl chloride (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the crown ether solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, bis[(benzo-15-crown-5)-4'-methyl]pimelate.
Physicochemical and Spectroscopic Properties
The resulting bis-crown ether is typically a white to off-white solid. Its key physical and chemical properties are summarized below. While a complete, published dataset for the final product is scarce, the table includes known data for the compound and its immediate precursors.
Table 1: Physicochemical and Spectroscopic Data
| Property | Benzo-15-crown-5[3] | 4'-Formylbenzo-15-crown-5[2] | Bis[(benzo-15-crown-5)-4'-methyl]pimelate[4][5] |
| CAS Number | 14098-44-3 | 59513-73-6 | 69271-98-3 |
| Molecular Formula | C₁₄H₂₀O₅ | C₁₅H₂₀O₆ | C₃₇H₅₂O₁₄ |
| Molecular Weight | 268.30 g/mol | 296.31 g/mol | 720.80 g/mol |
| Melting Point (°C) | 79.5 - 80.5 | - | 81 - 84 |
| Appearance | White crystalline solid | White crystalline solid | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | 6.8-6.9 (m, 4H, ArH), 4.1-4.2 (m, 4H, Ar-OCH₂), 3.9-4.0 (m, 4H, OCH₂), 3.7-3.8 (m, 8H, OCH₂) | 9.83 (s, 1H, CHO), 7.4-7.5 (m, 2H, ArH), 6.9-7.0 (d, 1H, ArH), 4.1-4.2 (m, 4H), 3.9-4.0 (m, 4H), 3.7-3.8 (m, 8H) | Data not readily available in searched literature. |
| IR (KBr, cm⁻¹) | Characteristic C-O-C stretches ~1130, 1260 cm⁻¹ | Includes C=O stretch ~1680 cm⁻¹ | Expected: Ester C=O stretch ~1730 cm⁻¹, C-O-C stretch |
Cation Complexation Properties
The primary function of bis(benzo-15-crown-5) is its ability to selectively bind potassium ions. The two crown ether rings cooperate to form a stable sandwich complex, encapsulating the K⁺ ion. This encapsulation effectively shields the cation's charge, allowing it to be transported across nonpolar media, such as cell membranes or PVC films in ion-selective electrodes.
Mechanism of Complexation
The flexible pimelate linker allows the two benzo-15-crown-5 moieties to fold around the target cation. The oxygen atoms of the ether linkages and the aromatic rings create a hydrophilic cavity with a size and geometry that is highly complementary to the ionic radius of potassium (1.38 Å). This three-dimensional coordination results in a highly stable 1:1 complex.
Caption: Formation of a 1:1 sandwich complex with a potassium ion.
Ion Selectivity
The selectivity of an ionophore is a measure of its preference for a specific target ion over other interfering ions. It is often expressed as a logarithmic selectivity coefficient (log KPotTarget,Interferent). A more negative value indicates greater selectivity for the target ion. Bis[(benzo-15-crown-5)-4'-methyl]pimelate exhibits excellent selectivity for potassium over other biologically relevant cations like sodium, calcium, and magnesium.
Table 2: Potentiometric Selectivity Coefficients for Potassium Ionophore II [6]
| Interfering Ion (B) | Log KPotK,B | Selectivity Comment |
| Sodium (Na⁺) | -3.2 | Highly selective for K⁺ over Na⁺ |
| Ammonium (NH₄⁺) | -2.1 | Good selectivity for K⁺ over NH₄⁺ |
| Calcium (Ca²⁺) | < -3.7 | Extremely high selectivity against divalent Ca²⁺ |
| Magnesium (Mg²⁺) | < -3.7 | Extremely high selectivity against divalent Mg²⁺ |
(Data obtained using the separate solution method with 0.01 M chloride solutions in a PVC membrane electrode formulation)
These selectivity values underscore the ionophore's suitability for measuring potassium levels in complex biological fluids like blood serum, where other ions are present in high concentrations.[6]
Applications in Research and Drug Development
The highly specific nature of bis(benzo-15-crown-5) makes it a powerful tool for researchers and drug development professionals.
-
Ion-Selective Electrodes (ISEs): Its primary application is as the active component in K⁺-selective electrodes for clinical and environmental analysis. These sensors are crucial for monitoring potassium levels in blood, which is vital for diagnosing and managing conditions related to cardiac and renal function.[6]
-
Membrane Transport Studies: As a synthetic ionophore, it can be used to create artificial transport systems across lipid bilayers, mimicking the function of natural ion channels. This is valuable for studying the fundamental principles of ion transport and for investigating the effects of potential drug candidates on membrane permeability.
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Phase Transfer Catalysis: Like other crown ethers, it can act as a phase transfer catalyst, solubilizing inorganic salts in organic solvents to facilitate reactions. Its high affinity for potassium can be exploited in reactions involving potassium salts.
-
Drug Delivery Research: While not a drug itself, the principles of host-guest chemistry it embodies are central to supramolecular chemistry-based drug delivery systems. Understanding how to design molecules that selectively bind and transport ions can inform the development of carriers for delivering charged drug molecules across biological barriers.
Conclusion
Bis(benzo-15-crown-5), particularly in the form of bis[(benzo-15-crown-5)-4'-methyl]pimelate, represents a pinnacle of rational design in host-guest chemistry. By linking two crown ether units, a synergistic effect is achieved, leading to an ionophore with outstanding binding affinity and selectivity for potassium ions. Its synthesis, while multi-stepped, relies on well-established organic reactions. The superior selectivity profile makes it an indispensable tool in the field of chemical sensors and provides a valuable model for researchers developing novel molecular recognition and transport systems relevant to pharmacology and drug development.
References
- 1. Analysis of complexation between new bidentate bis-NHC ligand and some metal cations at different temperature [amecj.com]
- 2. mdpi.com [mdpi.com]
- 3. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Potassium ionophore II | C37H52O14 | CID 4565179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of bis(Benzo-15-crown-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformation of bis(benzo-15-crown-5) ethers. These molecules, featuring two benzo-15-crown-5 units linked together, are of significant interest in supramolecular chemistry, materials science, and drug development due to their enhanced cation binding capabilities and potential for creating sophisticated host-guest systems. This document details their synthesis, structural analysis through X-ray crystallography, conformational behavior in solution as studied by NMR spectroscopy, and the influence of cation complexation on their architecture.
Synthesis of bis(Benzo-15-crown-5) Ethers
The synthesis of bis(benzo-15-crown-5) ethers typically involves the coupling of two functionalized benzo-15-crown-5 monomers. A common strategy is the reaction of a nucleophilic derivative of benzo-15-crown-5 with a suitable dielectrophilic linker, or vice versa.
A versatile precursor for many bis(benzo-15-crown-5) derivatives is 4'-formylbenzo-15-crown-5, which can be synthesized from benzo-15-crown-5 via a Vilsmeier-Haack reaction.[1] This aldehyde can then be used in various reactions, such as reductive amination or Wittig-type reactions, to introduce a linker. For instance, new Schiff base derivatives containing the benzo-15-crown-5 moiety have been prepared by the condensation of 4'-formylbenzo-15-crown-5 with diamines.[2][3]
Another synthetic route involves the reaction of 4',5'-bis(bromomethyl)-benzo-15-crown-5 with difunctional phenols or other nucleophiles to create the bridging linker.[4]
The following diagram illustrates a generalized synthetic pathway for a bis(benzo-15-crown-5) ether starting from benzo-15-crown-5.
Caption: Generalized synthetic scheme for bis(benzo-15-crown-5) ethers.
Molecular Structure and Solid-State Conformation
The three-dimensional structure of bis(benzo-15-crown-5) ethers is dictated by the nature of the linker and the spatial arrangement of the two crown ether rings relative to each other. X-ray crystallography provides the most definitive information on the solid-state conformation.
Conformational Isomerism: Syn and Anti Conformations
The relative orientation of the two benzo-15-crown-5 rings gives rise to different conformers. The most common are the syn and anti (or asymmetric) conformations.
-
Syn Conformation: Both benzo-15-crown-5 rings are oriented on the same side of the molecule.
-
Anti Conformation: The two benzo-15-crown-5 rings are on opposite sides of the molecule.
The following diagram illustrates the logical relationship between the building blocks and the resulting conformers.
Caption: Formation of syn and anti conformers from constituent units.
In the case of the TPE-embedded butterfly bis-crown ethers, both symmetric (syn-like) and asymmetric (anti-like) conformers have been isolated and characterized by X-ray crystallography.[5][6] The conformation is influenced by the length and flexibility of the polyether chains linking the benzo-crown units.[5]
Quantitative Structural Data
The following table summarizes key structural parameters for the benzo-15-crown-5 moiety, derived from the crystal structure of 4'-formylbenzo-15-crown-5.[7] These values provide a baseline for understanding the geometry of the crown ether rings within a bis-crown structure.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-O (aliphatic) | 1.41 - 1.44 |
| C-O (aromatic) | 1.36 - 1.38 |
| C-C (aliphatic) | 1.48 - 1.51 |
| C-C (aromatic) | 1.37 - 1.40 |
| Bond Angles (°) | |
| C-O-C (aliphatic) | 111.8 - 114.5 |
| O-C-C (aliphatic) | 107.9 - 110.2 |
| Torsion Angles (°) | |
| O-C-C-O | gauche (±65-71) & anti (168) |
Data extracted from the crystallographic information file for 4'-formylbenzo-15-crown-5.[7]
The conformation of the 15-crown-5 ring is typically twisted, with a combination of gauche and anti torsion angles for the O-C-C-O segments. The dihedral angle between the mean plane of the ether oxygen atoms and the benzene ring is approximately 20.7°.[7]
Solution-Phase Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of bis(benzo-15-crown-5) ethers in solution.
¹H and ¹³C NMR Spectroscopy
Standard ¹H and ¹³C NMR provide initial characterization. The chemical shifts of the polyether protons are sensitive to the conformation of the crown ether rings and the nature of the linker. In the TPE-embedded bis-crown ethers, distinct sets of signals in the ¹H and ¹³C NMR spectra were observed for the symmetric and asymmetric conformers, confirming their stability in solution.[5]
2D NMR Techniques for Conformational Analysis
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential for determining the through-space proximity of protons. These experiments can reveal:
-
The spatial arrangement of the two crown ether rings.
-
The conformation of the linker chain.
-
Interactions between the linker and the crown ether moieties.
A NOESY experiment would show cross-peaks between protons that are close in space, even if they are not directly bonded. This information is critical for distinguishing between syn and anti conformers in solution.
Cation Complexation and Conformational Changes
A key feature of bis(benzo-15-crown-5) ethers is their ability to form stable complexes with metal cations, particularly alkali and alkaline earth metals. The presence of two crown ether cavities allows for the formation of 1:1, 1:2, and 2:1 (cation:molecule) complexes, as well as "sandwich" complexes where a single cation is encapsulated between the two crown ether rings.
The complexation process can induce significant conformational changes. For instance, in the presence of a cation that fits well within the "sandwich", the molecule may be forced into a syn conformation to facilitate cooperative binding by both crown ether units.
The following diagram illustrates the process of cation-induced conformational change.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TPE-embedded butterfly bis-crown ether with controllable conformation and supramolecular chiroptical property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and X‑ray Structures of Bis-Functional Resorcinarene Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Bis(benzo-15-crown-5) Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing bis(benzo-15-crown-5) ether derivatives. These molecules, featuring two benzo-15-crown-5 units linked by various bridging structures, are of significant interest in supramolecular chemistry, ion sensing, and drug delivery due to their enhanced ion-binding capabilities and potential for molecular recognition. This document details the synthesis of key precursors, outlines diverse coupling strategies, and presents quantitative data and experimental protocols to aid in the design and execution of synthetic routes.
Synthesis of Functionalized Benzo-15-crown-5 Precursors
The synthesis of bis(benzo-15-crown-5) ethers invariably begins with the preparation of functionalized benzo-15-crown-5 monomers. These precursors bear reactive groups that enable their subsequent linkage. The foundational Williamson ether synthesis is the common starting point for obtaining the parent benzo-15-crown-5, which is then functionalized.
Synthesis of Benzo-15-crown-5
The reaction of catechol with tetraethyleneglycol dichloride in the presence of a base is a widely used method for the synthesis of benzo-15-crown-5[1].
Experimental Protocol: Williamson Ether Synthesis of Benzo-15-crown-5 [1]
-
Reagents: Catechol, tetraethyleneglycol dichloride, sodium hydroxide, n-butanol.
-
Procedure:
-
Dissolve catechol (0.8 mole) in n-butanol in a flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel[1].
-
Add an aqueous solution of sodium hydroxide (1.68 moles) to the stirred catechol solution over 30-40 minutes[1].
-
Heat the reaction mixture. The method of addition of tetraethyleneglycol dichloride can be varied (e.g., dropwise to an unboiled or boiling reaction mass) to optimize the yield[1]. One reported method involves a 30-hour inert-atmosphere boiling[1].
-
After the reaction is complete, the product, benzo-15-crown-5, is extracted from the reaction mixture using hexane[1].
-
-
Yield: A yield of 62% has been reported for the 30-hour boiling method[1]. Optimization of the addition of tetraethyleneglycol dichloride can lead to a higher content of the target product in the reaction mass[1].
Functionalization of the Benzene Ring
Once benzo-15-crown-5 is obtained, various functional groups can be introduced onto the aromatic ring, typically at the 4'-position. These include nitro, amino, formyl, and carboxyl groups, which serve as handles for dimerization.
dot
Caption: Synthetic pathways to key functionalized benzo-15-crown-5 precursors.
1.2.1. 4'-Nitrobenzo-15-crown-5
Nitration of benzo-15-crown-5 is a common route to introduce a functional group that can be further transformed, for instance, into an amino group.
Experimental Protocol: Nitration of Benzo-15-crown-5 [1]
-
Reagents: Benzo-15-crown-5, 58% nitric acid, acetonitrile[1].
-
Procedure: The nitration is carried out by reacting benzo-15-crown-5 with 58% nitric acid in acetonitrile, with the reaction mixture being boiled[1].
-
Yield: This method is reported to produce high yields of 4'-nitrobenzo-15-crown-5[1].
1.2.2. 4'-Aminobenzo-15-crown-5
The reduction of the nitro group provides the versatile amino functionality.
Experimental Protocol: Reduction of 4'-Nitrobenzo-15-crown-5 [1]
-
Reagents: 4'-Nitrobenzo-15-crown-5, hydrazine hydrate, Raney nickel catalyst, ethanol[1].
-
Procedure: The reduction is performed using hydrazine hydrate in the presence of a Raney nickel catalyst in an alcohol medium[1].
-
Yield: This method is described as convenient and effective, providing high yields[1].
1.2.3. 4'-Formylbenzo-15-crown-5
The formyl group is a key functional group for synthesizing bis-crown ethers via Schiff base formation.
Experimental Protocol: Vilsmeier-Haack Formylation of Benzo-15-crown-5 [2]
-
Reagents: Benzo-15-crown-5, and reagents for Vilsmeier-Haack conditions (typically phosphorus oxychloride and dimethylformamide).
-
Procedure: 4'-Formylbenzo-15-crown-5 is synthesized from benzo-15-crown-5 under Vilsmeier-Haack conditions and can be purified via its bisulfite adduct[2].
1.2.4. 4'-Hydroxybenzo-15-crown-5
The hydroxy derivative can be prepared from the corresponding formyl compound.
Experimental Protocol: Synthesis of 4'-Hydroxybenzo-15-crown-5 [2]
-
Reagents: 4'-Formylbenzo-15-crown-5, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane, tetrahydrofuran, hydrochloric acid[2].
-
Procedure:
-
A solution of m-CPBA in dichloromethane is added dropwise to a stirred solution of 4'-formylbenzo-15-crown-5 in dichloromethane at 0 °C[2].
-
The mixture is stirred for 60 hours at room temperature[2].
-
The reaction is worked up by neutralization with sodium bicarbonate, extraction, and subsequent hydrolysis of the intermediate formate ester with hydrochloric acid in THF[2].
-
-
Yield: A yield of 64% has been reported[2].
| Precursor | Synthesis Method | Key Reagents | Reported Yield | Melting Point (°C) |
| Benzo-15-crown-5 | Williamson Ether Synthesis | Catechol, Tetraethyleneglycol dichloride, NaOH | 62%[1] | 79.5-80.5[1] |
| 4'-Nitrobenzo-15-crown-5 | Nitration | Benzo-15-crown-5, 58% HNO₃, Acetonitrile | High[1] | 97.24[1] |
| 4'-Aminobenzo-15-crown-5 | Reduction | 4'-Nitrobenzo-15-crown-5, Hydrazine hydrate, Raney Ni | High[1] | 79.51[1] |
| 4'-Formylbenzo-15-crown-5 | Vilsmeier-Haack | Benzo-15-crown-5, POCl₃, DMF | 23.3%[3] | - |
| 4'-Hydroxybenzo-15-crown-5 | Dakin Reaction | 4'-Formylbenzo-15-crown-5, m-CPBA | 64%[2] | 103[2] |
Synthesis of Bis(benzo-15-crown-5) Ether Derivatives
With the functionalized precursors in hand, various coupling reactions can be employed to synthesize bis(benzo-15-crown-5) ethers with different linkers. The choice of linker is crucial as it dictates the spatial arrangement of the two crown ether moieties and, consequently, the ion-binding properties of the final molecule.
dot
Caption: Common strategies for the dimerization of functionalized benzo-15-crown-5.
Schiff Base Linkages
The reaction between a formyl-functionalized crown ether and a diamine or hydrazine is a straightforward method to obtain bis(benzo-15-crown-5) ethers linked by an imine or azine bridge.
Experimental Protocol: Synthesis of a Bis(benzo-15-crown-5) Schiff Base [2]
-
Reagents: 4'-Formylbenzo-15-crown-5, 1,2-bis(2-aminophenoxy)ethane, methanol[2].
-
Procedure:
-
A solution of 4'-formylbenzo-15-crown-5 (1.68 mmol) in methanol (50 mL) is added dropwise to a methanolic solution (25 mL) of 1,2-bis(2-aminophenoxy)ethane (1.68 mmol)[2].
-
The mixture is refluxed for 1 hour and then cooled to room temperature[2].
-
The resulting bright yellow crystals are filtered off and dried[2].
-
-
Yield: 64.7%[2].
A similar procedure can be used with hydrazine to form an azine-linked bis-crown ether.
Experimental Protocol: Synthesis of N-(formimidoyl-benzo-15-crown-5)-N'-(formimidoyl)phenol [3]
-
Reagents: 4'-Formylbenzo-15-crown-5 (IV), N-(aminoformimidoyl)phenol (I), ethanol[4].
-
Procedure:
-
Yield: 66.6%[4].
Azo Linkages
An azo bridge can be formed by the oxidative coupling of 4'-aminobenzo-15-crown-5.
Experimental Protocol: Synthesis of trans-Azobis(benzo-18-crown-6) (as an analogous example)[5]
-
Reagents: 4'-Aminobenzo-18-crown-6, potassium permanganate, copper(II) sulfate pentahydrate, dichloromethane[5].
-
Procedure: 4'-Aminobenzo-18-crown-6 is dissolved in dichloromethane and selectively oxidized to the trans-azo compound using KMnO₄ on CuSO₄·5H₂O at room temperature[5].
-
Yield: 38% after recrystallization from absolute ethanol[5].
Stilbene Linkages
Reductive coupling of 4'-formylbenzo-15-crown-5 can produce a stilbene-linked bis-crown ether.
Experimental Protocol: Synthesis of Stilbene Bis-crown Ether [6]
-
Reagents: 4'-Formylbenzo-15-crown-5, titanium tetrachloride, zinc, pyridine, THF, N,N,N',N'-tetramethyl-1,8-diaminonaphthalene ("proton sponge")[6].
-
Procedure: The reductive coupling is mediated by low-valent titanium. The addition of a "proton sponge" has been shown to improve the yield[6].
-
Yield: 26%[6].
Double-Armed Derivatives
Another approach involves creating "double-armed" derivatives from a single benzo-15-crown-5 unit, where two pendant arms are attached to the benzene ring.
Experimental Protocol: Synthesis of Double-Armed Benzo-15-crown-5 Lariats [7]
-
Reagents: 4',5'-Bis(bromomethyl)-benzo-15-crown-5, a substituted phenol (e.g., 4-hydroxybenzaldehyde)[7].
-
Procedure: The synthesis involves the reaction of 4',5'-bis(bromomethyl)-benzo-15-crown-5 with various phenols[7].
-
Yields: 43-82% depending on the phenol used[7].
| Linker Type | Precursors | Key Reagents/Reaction | Reported Yield |
| Schiff Base | 4'-Formylbenzo-15-crown-5, Diamine | Methanol, Reflux | 64.7%[2] |
| Azine | 4'-Formylbenzo-15-crown-5, Hydrazine | Ethanol, Reflux | 66.6%[4] |
| Azo | 4'-Aminobenzo-15-crown-5 | KMnO₄/CuSO₄·5H₂O | 38% (for benzo-18-crown-6 analog)[5] |
| Stilbene | 4'-Formylbenzo-15-crown-5 | TiCl₄, Zn, Pyridine | 26%[6] |
| Double-Armed Ether | 4',5'-Bis(bromomethyl)-benzo-15-crown-5, Phenols | - | 43-82%[7] |
Characterization Data
The synthesized bis(benzo-15-crown-5) ether derivatives are typically characterized by standard spectroscopic techniques.
| Derivative | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) | IR (cm⁻¹) |
| trans-Azobis(benzo-18-crown-6) | 7.64 (dd, 2H), 7.48 (d, 2H), 6.97 (d, 2H), 4.29-4.22 (m, 8H), 3.99-3.93 (m, 8H), 3.77-3.69 (m, 24H)[5] | 151.25, 149.27, 147.12, 119.99, 70.94, 70.79, 70.69, 70.66, 69.46, 69.03, 68.86[5] | 651 [M+H⁺], 673 [M+Na⁺], 689 [M+K⁺][5] | - |
| N-(formimidoyl-benzo-15-crown-5)-N'-(formimidoyl)phenol | - | - | 414 (M⁺, 100%)[8] | 2932, 2867 (C-H), 1622 (C=N), 1598, 1567, 1508 (aromatic)[8] |
| Schiff Base from 4'-formyl-B15C5 and 1,2-bis(2-aminophenoxy)ethane | 8.38 (s, 1H, HC=N), 7.62 (q, 1H), 7.15-7.00 (m, 4H), 6.90-6.77 (m, 4H), 4.20-4.12 (m, 4H), 3.96-3.76 (m, 12H)[2] | - | - | 3478-3365 (NH₂), 1621 (C=N)[2] |
This guide provides a foundational understanding of the synthesis of bis(benzo-15-crown-5) ether derivatives. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these protocols to their specific synthetic targets. The versatility of the functionalized precursors allows for the creation of a wide array of bis-crown ethers with tailored properties for various applications.
References
- 1. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Intricate Dance of Size and Selectivity: A Technical Guide to the Complexation of Bis(benzo-15-crown-5) with Alkali Metals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complexation behavior of bis(benzo-15-crown-5) ethers with alkali metal cations. Crown ethers, with their unique ability to selectively bind specific cations, are of significant interest in various scientific fields, including drug delivery, ion transport, and catalysis. This document provides a comprehensive overview of the thermodynamic principles governing these interactions, detailed experimental methodologies for their study, and a summary of available quantitative data.
Introduction: The "Biscrown Effect" and Cation Selectivity
Bis(benzo-15-crown-5) ethers are a class of macrocyclic compounds featuring two benzo-15-crown-5 units linked by a spacer. The benzo-15-crown-5 moiety has a cavity size that is well-suited for complexing with the sodium ion (Na⁺). However, when two such units are brought into proximity within a single molecule, a phenomenon known as the "biscrown effect" can emerge. This effect often leads to an enhanced affinity for cations that are larger than the cavity of a single crown ether, such as potassium (K⁺), through the formation of a 2:1 "sandwich" complex where the cation is nestled between the two crown ether rings. The nature of the linker between the two crown moieties plays a crucial role in the stability and selectivity of these complexes.
Quantitative Analysis of Complexation
The stability and thermodynamics of complexation between bis(benzo-15-crown-5) derivatives and alkali metal cations have been investigated using various techniques. The following tables summarize the available quantitative data.
Table 1: Stability Constants (log Ks) for the Complexation of Double-Armed Benzo-15-Crown-5 Lariats with Alkali Metal Cations in Methanol-Water (8:2 v/v) at 25°C. [1]
| Ligand/Cation | Na⁺ | K⁺ | Rb⁺ |
| Ligand 1 | 3.15 | 3.45 | 3.08 |
| Ligand 2 | 3.20 | 3.52 | 3.15 |
| Ligand 3 | 3.18 | 3.60 | 3.22 |
Ligands 1, 2, and 3 are different double-armed benzo-15-crown-5 lariats as described in the cited literature.
Table 2: Thermodynamic Parameters for the Complexation of Double-Armed Benzo-15-Crown-5 Lariats with Alkali Metal Cations in Methanol-Water (8:2 v/v) at 25°C. [1]
| Ligand/Cation | Parameter | Na⁺ | K⁺ | Rb⁺ |
| Ligand 1 | ΔH (kJ/mol) | -18.0 | -25.1 | -20.9 |
| TΔS (kJ/mol) | -0.1 | -5.4 | -3.3 | |
| Ligand 2 | ΔH (kJ/mol) | -18.4 | -25.5 | -21.3 |
| TΔS (kJ/mol) | -0.2 | -5.5 | -3.5 | |
| Ligand 3 | ΔH (kJ/mol) | -18.2 | -26.3 | -21.8 |
| TΔS (kJ/mol) | -0.1 | -5.9 | -3.8 |
Experimental Protocols
The determination of stability constants and thermodynamic parameters for crown ether-cation complexation involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Microcalorimetric Titration
Isothermal Titration Calorimetry (ITC) directly measures the heat change (ΔH) upon complex formation, allowing for the simultaneous determination of the binding constant (K), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Protocol:
-
Sample Preparation: A solution of the bis(benzo-15-crown-5) ligand (typically in the micromolar range) is placed in the sample cell of the calorimeter. The alkali metal salt solution (in the millimolar range) is loaded into the injection syringe. Both solutions are prepared in the same buffer or solvent (e.g., methanol-water mixture) and thoroughly degassed to avoid air bubbles.
-
Titration: A series of small aliquots of the metal salt solution are injected into the ligand solution at constant temperature.
-
Data Acquisition: The heat released or absorbed after each injection is measured.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of metal to ligand, is fitted to a binding model to extract the thermodynamic parameters.
Solvent Extraction
Solvent extraction is a powerful technique to assess the affinity of a crown ether for different cations. It relies on the partitioning of a metal salt from an aqueous phase to an immiscible organic phase containing the crown ether.
Protocol:
-
Phase Preparation: An aqueous solution of the alkali metal salt (often as a picrate salt for spectrophotometric detection) of known concentration is prepared. An organic solution (e.g., in chloroform or dichloromethane) of the bis(benzo-15-crown-5) of known concentration is also prepared.
-
Extraction: Equal volumes of the aqueous and organic phases are mixed in a sealed container and shaken vigorously for a set period to reach equilibrium. The mixture is then allowed to stand for the phases to separate.
-
Quantification: The concentration of the metal-crown ether complex in the organic phase (or the remaining metal ion in the aqueous phase) is determined. If a picrate salt is used, UV-Vis spectroscopy is a common method for quantification due to the strong absorbance of the picrate anion.
-
Calculation: The distribution ratio (D) and the extraction equilibrium constant (Kex) are calculated from the concentration data.
NMR Titration
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study complexation by monitoring the changes in the chemical shifts of the protons or other nuclei of the crown ether upon addition of the metal ion.
Protocol:
-
Sample Preparation: A solution of the bis(benzo-15-crown-5) in a suitable deuterated solvent is prepared in an NMR tube.
-
Titration: A concentrated solution of the alkali metal salt (in the same deuterated solvent) is incrementally added to the NMR tube.
-
Data Acquisition: After each addition, a ¹H or ¹³C NMR spectrum is recorded.
-
Data Analysis: The changes in the chemical shifts of the crown ether's protons, particularly those of the polyether ring, are plotted against the metal/ligand molar ratio. The data is then fitted to a binding isotherm to determine the stability constant.
Ion-Selective Electrode (ISE) Potentiometry
ISEs provide a direct measure of the activity of free (uncomplexed) metal ions in a solution. This technique can be used to determine the stability constant of the complex.
Protocol:
-
Electrode Calibration: The ion-selective electrode is calibrated using a series of standard solutions of the alkali metal salt of known concentrations.
-
Titration: A solution of the alkali metal salt is titrated with a solution of the bis(benzo-15-crown-5).
-
Potential Measurement: The potential of the ISE is measured after each addition of the crown ether solution.
-
Calculation: The change in potential is used to calculate the concentration of free metal ions at each point of the titration. This data is then used to calculate the stability constant of the complex.
Visualizing Complexation and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the complexation pathways and a typical experimental workflow.
Caption: Complexation pathways of bis(benzo-15-crown-5) with Na⁺ and K⁺.
Caption: Workflow for Solvent Extraction Experiment.
Conclusion
The complexation of alkali metals by bis(benzo-15-crown-5) ethers is a nuanced process governed by the interplay of cation size, crown ether cavity dimensions, and the conformational flexibility imparted by the linker. While Na⁺ forms stable 1:1 complexes, larger cations like K⁺ and Cs⁺ can form highly stable 2:1 sandwich complexes, a hallmark of the "biscrown effect." The quantitative data, though not exhaustive for all alkali metals with a single bis-crown system, clearly indicates that these molecules can be tuned for selective ion recognition. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these fascinating host-guest interactions, paving the way for the rational design of novel ionophores and sensors for applications in chemistry, biology, and materials science.
References
An In-depth Technical Guide to the Thermodynamics of Bis(benzo-15-crown-5) Metal Ion Complexation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic principles governing the complexation of bis(benzo-15-crown-5) ethers with various metal ions. Bis(benzo-15-crown-5) ligands, featuring two benzo-15-crown-5 moieties linked together, exhibit unique binding properties, including the formation of intramolecular sandwich complexes, which are of significant interest in supramolecular chemistry, sensor development, and targeted drug delivery. This document details the experimental methodologies for determining the thermodynamic parameters of these interactions, presents a compilation of quantitative data, and visualizes key experimental workflows and complexation equilibria.
Introduction to Bis(benzo-15-crown-5) Metal Ion Complexation
Crown ethers, first synthesized by Charles J. Pedersen, are macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1] The selectivity of a crown ether is primarily determined by the relative sizes of the cation and the crown ether's cavity. Benzo-15-crown-5, with its fused benzene ring, possesses a cavity size that is particularly suited for the complexation of sodium ions.
Bis(benzo-15-crown-5) ethers are a class of compounds where two benzo-15-crown-5 units are covalently linked. This structural arrangement allows for cooperative binding and the formation of stable 2:1 "sandwich" complexes with metal ions that are too large to fit within a single crown ether cavity, such as potassium and rubidium ions.[2] The thermodynamics of this complexation, governed by enthalpy (ΔH) and entropy (ΔS) changes, provides crucial insights into the stability and selectivity of these host-guest systems. The complexation process is also significantly influenced by the nature of the solvent.[1]
Quantitative Thermodynamic Data
The stability of the complexes formed between bis(benzo-15-crown-5) derivatives and metal ions is quantified by the stability constant (K), while the enthalpy (ΔH°) and entropy (ΔS°) of complexation provide insight into the driving forces of the interaction. These parameters are typically determined using techniques such as microcalorimetric titrations. The Gibbs free energy change (ΔG°) is calculated from the stability constant.
The following tables summarize the thermodynamic parameters for the complexation of various double-armed benzo-15-crown-5 lariats with alkali metal cations in a methanol-water (8:2 v/v) solution at 25 °C, as determined by microcalorimetric titrations.[2] These "double-armed" structures are analogous to bis(benzo-15-crown-5) compounds in their ability to form sandwich complexes.
Table 1: Thermodynamic Parameters for 1:1 Complexation of Double-Armed Benzo-15-Crown-5 Ethers with Na⁺ in Methanol-Water (8:2 v/v) at 25 °C [2]
| Host Compound | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Benzo-15-crown-5 | 2.83 | -16.15 | -19.48 | -3.33 |
| Host 3 | 2.91 | -16.61 | -20.02 | -3.41 |
| Host 4 | 2.88 | -16.44 | -20.52 | -4.08 |
| Host 5 | 2.85 | -16.26 | -20.31 | -4.05 |
| Host 6 | 2.95 | -16.84 | -20.94 | -4.10 |
| Host 7 | 2.80 | -15.98 | -19.77 | -3.79 |
| Host 8 | 2.77 | -15.81 | -19.52 | -3.71 |
Table 2: Thermodynamic Parameters for 2:1 Sandwich Complexation of Double-Armed Benzo-15-Crown-5 Ethers with K⁺ in Methanol-Water (8:2 v/v) at 25 °C [2]
| Host Compound | log β₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Benzo-15-crown-5 | 4.52 | -25.80 | -34.85 | -9.05 |
| Host 3 | 4.85 | -27.68 | -38.99 | -11.31 |
| Host 4 | 4.79 | -27.34 | -38.07 | -10.73 |
| Host 5 | 4.75 | -27.11 | -37.53 | -10.42 |
| Host 6 | 4.92 | -28.08 | -39.54 | -11.46 |
| Host 7 | 4.68 | -26.71 | -36.65 | -9.94 |
| Host 8 | 4.62 | -26.37 | -35.98 | -9.61 |
Table 3: Thermodynamic Parameters for 2:1 Sandwich Complexation of Double-Armed Benzo-15-Crown-5 Ethers with Rb⁺ in Methanol-Water (8:2 v/v) at 25 °C [2]
| Host Compound | log β₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Benzo-15-crown-5 | 4.15 | -23.69 | -31.21 | -7.52 |
| Host 3 | 4.48 | -25.57 | -35.94 | -10.37 |
| Host 4 | 4.42 | -25.23 | -35.02 | -9.79 |
| Host 5 | 4.38 | -24.99 | -34.43 | -9.44 |
| Host 6 | 4.55 | -25.97 | -36.61 | -10.64 |
| Host 7 | 4.31 | -24.60 | -33.89 | -9.29 |
| Host 8 | 4.25 | -24.26 | -33.18 | -8.92 |
Note: Host compounds 3-8 are various double-armed benzo-15-crown-5 lariats as described by Zhang et al. (2006).[2] The sandwich complexations are predominantly enthalpy-driven, accompanied by a moderate loss of entropy.[2]
Experimental Protocols
The determination of thermodynamic parameters for bis(benzo-15-crown-5) metal ion complexation relies on several key experimental techniques.
Synthesis of Bis(benzo-15-crown-5) Derivatives
The synthesis of bis(benzo-15-crown-5) derivatives often starts from commercially available benzo-15-crown-5. A common strategy involves the formylation of the benzene ring, followed by further functionalization to introduce linking groups. For example, 4',5'-bis(bromomethyl)-benzo-15-crown-5 can be synthesized and subsequently reacted with various phenols to create double-armed lariat ethers.[2] Another approach involves the condensation of 4'-formylbenzo-15-crown-5 with diamines to produce Schiff base ligands containing two crown ether moieties.[3][4]
A general synthetic procedure for a double-armed benzo-15-crown-5 is as follows:
-
Synthesis of 4',5'-Diformylbenzo-15-crown-5: Benzo-15-crown-5 is treated with a formylating agent (e.g., dichloromethyl methyl ether in the presence of a Lewis acid) to introduce two formyl groups onto the benzene ring.
-
Reduction to 4',5'-Bis(hydroxymethyl)benzo-15-crown-5: The diformyl derivative is reduced using a reducing agent like sodium borohydride to yield the corresponding diol.
-
Bromination to 4',5'-Bis(bromomethyl)benzo-15-crown-5: The diol is then converted to the dibromide by reaction with a brominating agent such as phosphorus tribromide.
-
Coupling Reaction: The resulting 4',5'-bis(bromomethyl)-benzo-15-crown-5 is reacted with a suitable linking molecule (e.g., a diphenol) in the presence of a base to yield the final bis(benzo-15-crown-5) product.[2]
The synthesized compounds are purified by recrystallization or column chromatography and characterized by techniques such as NMR, IR, mass spectrometry, and elemental analysis.[2][3][4]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the bis(benzo-15-crown-5) ligand in a suitable solvent (e.g., methanol-water mixture). The concentration should be chosen based on the expected binding affinity to ensure an optimal "c-window" (c = Kₐ * [macromolecule]).[5]
-
Prepare a solution of the metal salt (e.g., NaCl, KCl) in the same solvent. The concentration of the metal salt in the syringe should be 10-20 times higher than the ligand concentration in the cell.
-
Degas both solutions thoroughly to avoid the formation of air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell (typically ~1.4 mL) with the bis(benzo-15-crown-5) solution.
-
Fill the injection syringe (typically ~250 µL) with the metal salt solution.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Titration:
-
Perform a series of injections (e.g., 25 injections of 10 µL each) of the metal salt solution into the sample cell.
-
Allow the system to return to baseline between injections.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A blank titration (injecting the metal salt solution into the solvent without the ligand) is performed to correct for heats of dilution.
-
The corrected heat changes are plotted against the molar ratio of metal to ligand.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site or two-site binding model) using software provided with the instrument to determine K, ΔH°, and n. The Gibbs free energy (ΔG°) and entropy change (ΔS°) are then calculated using the following equations:
-
ΔG° = -RTlnK
-
ΔG° = ΔH° - TΔS°
-
-
Conductometric Titration
Conductometric titration is a method used to determine the stoichiometry and stability constant of a complex by monitoring the change in the electrical conductivity of a solution upon the addition of a titrant.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a solution of the metal salt (e.g., alkali metal tetraphenylborates in acetonitrile) of a known concentration (e.g., 1 x 10⁻⁴ M).
-
Prepare a more concentrated solution of the bis(benzo-15-crown-5) ligand in the same solvent.
-
-
Experimental Setup:
-
Place a known volume of the metal salt solution in a thermostated titration cell.
-
Immerse a calibrated conductivity probe into the solution.
-
Allow the solution to reach thermal equilibrium.
-
-
Titration:
-
Measure the initial conductivity of the metal salt solution.
-
Add small, precise aliquots of the bis(benzo-15-crown-5) solution to the cell using a micropipette or a microburette.
-
After each addition, stir the solution to ensure homogeneity and record the conductivity once the reading stabilizes.
-
Continue the additions until the change in conductivity becomes negligible.
-
-
Data Analysis:
-
Correct the measured conductance for the volume change during the titration.
-
Plot the molar conductivity (Λ) as a function of the ligand-to-metal molar ratio.
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve.
-
The stability constant (K) is calculated by fitting the experimental data to an equation that relates the change in molar conductivity to the concentrations of the free and complexed species. A non-linear least-squares fitting procedure is often employed for this purpose.[6]
-
UV-Vis Spectrophotometric Titration
This method is applicable when the complexation of the metal ion by the bis(benzo-15-crown-5) ligand results in a change in the UV-Vis absorption spectrum of the ligand.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the bis(benzo-15-crown-5) ligand of a known concentration in a suitable solvent. The ligand should have a chromophore that absorbs in the UV-Vis range.
-
Prepare a stock solution of the metal salt in the same solvent.
-
-
Titration:
-
Place a known volume of the ligand solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Add successive small aliquots of the metal salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength where the change is most significant.
-
Plot the absorbance versus the molar ratio of the metal ion to the ligand.
-
The stoichiometry of the complex can often be determined from the shape of the titration curve.
-
The stability constant (K) can be determined by fitting the absorbance data to a binding isotherm equation, often using a non-linear regression analysis such as the Benesi-Hildebrand method.[7][8]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of bis(benzo-15-crown-5) metal ion complexation.
Caption: Complexation equilibria and sandwich complex formation.
Caption: Experimental workflow for thermodynamic analysis.
Conclusion
The study of the thermodynamics of bis(benzo-15-crown-5) metal ion complexation provides fundamental insights into the principles of molecular recognition and host-guest chemistry. The ability of these molecules to form stable 1:1 and 2:1 sandwich complexes, driven by favorable enthalpy and entropy changes, makes them promising candidates for applications in ion sensing, separation processes, and the development of novel therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for researchers to accurately determine the thermodynamic parameters that govern these complexation events, thereby facilitating the rational design of new and more effective supramolecular systems.
References
- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
Crystal Structure of Bis(benzo-15-crown-5) Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of bis(benzo-15-crown-5) sandwich complexes, a class of compounds with significant potential in ion sensing, phase-transfer catalysis, and as models for biological ion channels. This document summarizes key quantitative crystallographic data, details experimental protocols for their synthesis and analysis, and visualizes the underlying chemical principles and workflows.
Introduction to Bis(benzo-15-crown-5) Complexes
Benzo-15-crown-5 is a macrocyclic polyether that exhibits selective binding towards various metal cations. When two benzo-15-crown-5 molecules coordinate to a single metal ion, they can form a "sandwich" complex. The stability and structure of these complexes are highly dependent on the size and charge of the encapsulated cation. This guide focuses on the three-dimensional arrangement of these molecules in the solid state, as determined by single-crystal X-ray diffraction.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic parameters for a series of bis(benzo-15-crown-5) complexes with different alkali and alkaline earth metal cations. This data allows for a direct comparison of the structural changes induced by the different guest ions.
Table 1: Unit Cell Parameters of Bis(benzo-15-crown-5) Complexes
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| [K(bis(4,5-bis(bromomethyl)-benzo-15-crown-5))]⁺ Picrate⁻ | Orthorhombic | Pna2₁ | 25.757(5) | 12.927(3) | 37.507(8) | 90 | 90 | 90 | [1] |
| [Cs(bis(4,5-bis(bromomethyl)-benzo-15-crown-5))]⁺ Picrate⁻ | Orthorhombic | Pna2₁ | 25.905(7) | 12.998(3) | 39.036(10) | 90 | 90 | 90 | [1] |
| [Ba(bis(benzo-15-crown-5))]²⁺ [Co(NCS)₄]²⁻ | Monoclinic | P2₁/c | 16.496(3) | 8.325(2) | 20.061(4) | 90 | 90.00 | 90 | [2] |
Table 2: Selected Bond Lengths and Angles for Bis(benzo-15-crown-5) Complexes
| Complex | Cation | M-O Bond Lengths (Å) | O-M-O Angles (°) | Reference |
| [Cs(bis(4,5-bis(bromomethyl)-benzo-15-crown-5))]⁺ Picrate⁻ | Cs⁺ | 3.029(9) - 3.271(7) | 52.0(2) - 168.7(2) | [1] |
| [Ba(bis(benzo-15-crown-5))]²⁺ [Co(NCS)₄]²⁻ | Ba²⁺ | Data not available in snippet | Data not available in snippet | [2] |
Note: Detailed bond lengths and angles are often found in the supplementary information of the cited publications or within Crystallographic Information Files (CIFs).
Experimental Protocols
This section outlines the generalized methodologies for the synthesis and crystallographic analysis of bis(benzo-15-crown-5) complexes, based on established procedures.[1][2][3]
Synthesis and Crystallization
The synthesis of bis(benzo-15-crown-5) complexes typically involves the reaction of a benzo-15-crown-5 derivative with a metal salt in a suitable solvent or solvent mixture. The choice of solvent is crucial for promoting the formation of high-quality single crystals.
General Procedure:
-
Dissolution of Reactants: The benzo-15-crown-5 ligand is dissolved in an organic solvent (e.g., 1,2-dichloroethane, methanol, or ethanol). The metal salt (e.g., chloride, picrate, or thiocyanate salt of the desired cation) is dissolved in a polar solvent, which may be the same or a different solvent (e.g., water or methanol).
-
Complexation: The solution of the metal salt is added dropwise to the solution of the crown ether with stirring. The reaction mixture is typically stirred for several hours at room temperature to ensure complete complex formation.
-
Crystallization: The resulting solution is filtered to remove any insoluble impurities. The clear solution is then allowed to stand undisturbed at room temperature for a period of several days to weeks. Slow evaporation of the solvent(s) will facilitate the growth of single crystals suitable for X-ray diffraction. For example, in the synthesis of [Ba(bis(benzo-15-crown-5))]²⁺ [Co(NCS)₄]²⁻, an aqueous solution of barium chloride was added to a solution of cobalt(II) chloride and ammonium thiocyanate, followed by the addition of a 1,2-dichloroethane solution of benzo-15-crown-5.[2] Transparent blue crystals were obtained after approximately 15 days.[2]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
General Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected over a range of angles to ensure a complete dataset.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages such as SHELXT and SHELXL are commonly used for this purpose.[2]
-
Visualization: Molecular graphics programs are used to visualize the final crystal structure and to generate diagrams for publication.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental concepts and workflows associated with the study of bis(benzo-15-crown-5) complexes.
Caption: Synthetic workflow for bis(benzo-15-crown-5) complexes.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Caption: Formation of a bis(benzo-15-crown-5) sandwich complex.
References
Electrochemical Properties of Bis(benzo-15-crown-5) Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzo-15-crown-5) compounds, a unique class of macrocyclic polyethers, have garnered significant attention in the fields of supramolecular chemistry, analytical science, and materials chemistry. Their distinct molecular architecture, featuring two benzo-15-crown-5 moieties linked by a variable bridge, endows them with remarkable ion recognition capabilities, particularly for alkali and alkaline earth metal cations. The selective binding of these cations within the crown ether cavities induces conformational changes that can be transduced into measurable electrochemical signals. This property forms the basis for their application in highly selective ion-selective electrodes, electrochemical sensors, and redox-switchable systems. This technical guide provides a comprehensive overview of the core electrochemical properties of bis(benzo-15-crown-5) compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support researchers and professionals in their scientific endeavors.
Electrochemical Data of Bis(benzo-15-crown-5) Derivatives
The electrochemical behavior of bis(benzo-15-crown-5) compounds is intrinsically linked to their ability to form host-guest complexes with various cations. Techniques such as cyclic voltammetry and potentiometry are pivotal in elucidating these properties. The following tables summarize key quantitative data from the literature.
Table 1: Potentiometric Selectivity Coefficients for Potassium Ion-Selective Electrodes
Potentiometric selectivity coefficients (log KpotK+,M) are crucial for evaluating the performance of ion-selective electrodes. A more negative value indicates higher selectivity for potassium ions (K+) over an interfering ion (M).
| Bis(benzo-15-crown-5) Derivative | Interfering Ion (M) | log KpotK+,M | Reference Electrode | Membrane Composition | Reference |
| Bis[(benzo-15-crown-5)-4'-ylmethyl] pimelate | Na+ | -3.4 | Ag/AgCl | PVC, plasticizer, ionophore | [1] |
| cis-Cyclohexanedicarboxylate derivative | Na+ | -3.3 | Not specified | Coated-wire electrode | [2] |
| 4,5-Bis(biphenyloxymethyl)benzo-15-crown-5 | Not specified | Not specified | Not specified | PVC membrane | [3] |
Table 2: Redox Potentials of Ferrocene-Linked Bis(benzo-15-crown-5) Compounds
The incorporation of a redox-active unit, such as ferrocene, allows for the direct electrochemical interrogation of ion binding events. The binding of a cation typically results in a positive (anodic) shift in the ferrocene/ferrocenium (Fc/Fc+) redox potential, indicating that the oxidized form is stabilized by the complexation.
| Compound | Guest Cation | E1/2 (V vs. Ag/Ag+) | ΔE1/2 (mV) | Solvent | Supporting Electrolyte | Reference |
| 15-Ferrocenyl-benzo-15-crown-5 (L1) | None | Not specified | - | Acetonitrile | 0.1 M [NBu4][PF6] | [4] |
| L1 | Na+ | Not specified | +55 | Acetonitrile | 0.1 M [NBu4][PF6] | [4] |
| L1 | K+ | Not specified | +35 | Acetonitrile | 0.1 M [NBu4][PF6] | [4] |
| L1 | Mg2+ | Not specified | +130 | Acetonitrile | 0.1 M [NBu4][PF6] | [4] |
| 1',1'''-Bis(aza-15-crown-5-methyl)biferrocene | None | Eox1 = 0.38, Eox2 = 0.61 | - | CH2Cl2 | 0.1 M [NBu4][PF6] | [5] |
| 1',1'''-Bis(aza-15-crown-5-methyl)biferrocene | Ba2+ (2 equiv.) | Eox1 = 0.54, Eox2 = 0.77 | +160, +160 | CH2Cl2 | 0.1 M [NBu4][PF6] | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections outline typical experimental protocols for the electrochemical characterization of bis(benzo-15-crown-5) compounds.
Potentiometry for Ion-Selective Electrodes
Potentiometry measures the potential difference between an ion-selective electrode (ISE) and a reference electrode to determine the activity of a specific ion in a solution.
1. Electrode Preparation:
-
Membrane Cocktail: A typical PVC membrane consists of the bis(benzo-15-crown-5) ionophore (e.g., 1-2 wt%), a plasticizer such as bis(2-ethylhexyl) sebacate (o-NPOE) (e.g., 65-66 wt%), and a PVC matrix (e.g., 32-33 wt%). A lipophilic salt like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) may be added to reduce the membrane resistance and improve the detection limit.
-
Casting: The components are dissolved in a volatile solvent like tetrahydrofuran (THF). The solution is then poured into a glass ring placed on a glass plate and the solvent is allowed to evaporate slowly, forming a thin, homogeneous membrane.
-
Electrode Assembly: A disk is cut from the membrane and glued to the end of a PVC tube. The tube is filled with an internal filling solution (e.g., 0.1 M KCl) and an internal reference electrode (e.g., Ag/AgCl wire) is immersed in this solution.
2. Measurement:
-
Apparatus: A high-impedance potentiometer or a pH/ion meter is required.
-
Procedure: The prepared ISE and an external reference electrode (e.g., a double-junction Ag/AgCl electrode) are immersed in the sample solution. The potential is recorded after it stabilizes.
-
Calibration: The electrode is calibrated by measuring the potential in a series of standard solutions of the primary ion (e.g., K+) with varying concentrations. A calibration curve is constructed by plotting the potential versus the logarithm of the ion activity. The slope of this curve should be close to the Nernstian value (59.2 mV/decade for monovalent ions at 25 °C).
-
Selectivity Coefficient Determination: The selectivity coefficient is determined using the fixed interference method (FIM) or the separate solution method (SSM). In the FIM, the potential is measured in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion.
Cyclic Voltammetry of Redox-Active Bis(benzo-15-crown-5) Compounds
Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of electroactive species and the effect of ion binding on their redox properties.
1. Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell is used.
-
Working Electrode: A glassy carbon, platinum, or gold electrode is typically used.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag+ (e.g., 0.01 M AgNO3 in the supporting electrolyte solution) or a saturated calomel electrode (SCE) isolated by a salt bridge, is used.
-
Solvent and Supporting Electrolyte: A dry, aprotic solvent such as acetonitrile or dichloromethane is used. The supporting electrolyte is typically a tetraalkylammonium salt like tetrabutylammonium hexafluorophosphate ([NBu4][PF6]) at a concentration of 0.1 M.
2. Procedure:
-
Solution Preparation: A solution of the redox-active bis(benzo-15-crown-5) compound (e.g., 1 mM) is prepared in the electrolyte solution.
-
Degassing: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.
-
Data Acquisition: The potential is swept linearly from an initial potential to a final potential and then back to the initial potential. The current response is recorded as a function of the applied potential.
-
Ion Titration: To study the effect of ion binding, small aliquots of a concentrated solution of the guest cation (as a salt with a non-coordinating anion, e.g., perchlorate or hexafluorophosphate) are added to the electrochemical cell, and the CV is recorded after each addition.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex processes involved in the electrochemical behavior of bis(benzo-15-crown-5) compounds.
Caption: Experimental workflow for electrochemical characterization.
Caption: Cation binding and electrochemical signal transduction.
References
- 1. Bis(benzo-15-crown-5) | 69271-98-3 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Redox-responsive crown ethers containing a direct link between the ferrocene redox-active centre and a benzo-crown ether. Crystal structures of a ferrocene benzo-15-crown-5 ligand and of its sodium complex - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Bis(benzo-15-crown-5) as an Ionophore for Ion Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of bis(benzo-15-crown-5) and its parent compound, benzo-15-crown-5, as ionophores in the fabrication of ion-selective electrodes (ISEs) for the analysis of specific cations. These crown ethers are highly effective sensory molecules for the potentiometric determination of ions such as potassium (K⁺) and lead (Pb²⁺).
Principle of Operation
Ion-selective electrodes are analytical tools used for determining the concentration of specific ions in a solution. The core component of a PVC membrane-based ISE is an ionophore, a molecule that selectively binds to a target ion. Benzo-1_5-crown-5 and its derivatives, particularly bis(benzo-15-crown-5), possess a cavity size and electron donor atoms that allow for the selective complexation of certain cations.
When the ISE is immersed in a sample solution, the ionophore within the PVC membrane selectively extracts the target ion from the aqueous phase into the organic membrane phase. This selective binding and transport of ions across the phase boundary generates a potential difference that is measured against a reference electrode. The magnitude of this potential is logarithmically proportional to the activity (and approximately to the concentration) of the target ion in the sample, as described by the Nernst equation.
Caption: Principle of a potassium-selective electrode using bis(benzo-15-crown-5).
Application: Potassium (K⁺) Ion-Selective Electrode
Bis(benzo-15-crown-5) derivatives are highly effective ionophores for the selective determination of potassium ions. Their "sandwich" complexation with K⁺ leads to high selectivity over other ions, such as sodium. The potassium ion selectivity of some derivatives is almost equal to that of valinomycin, a well-known neutral carrier for potassium ions.[1]
Quantitative Data Summary
| Ionophore | Membrane Composition (wt%) | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Selectivity Coefficient (log K pot K,Na) |
| 4,5-bis(biphenyloxymethyl)benzo-15-crown-5 | Not specified | Not specified | Not specified | 10⁻⁵·⁴ | -3.5 |
| bis[(benzo-15-crown-5)-4-methyl]pimelate | PVC, DOS (plasticizer), NaTFPB (ionic additive) | Not specified | Not specified | Not specified | Not specified |
Data for 4,5-bis(biphenyloxymethyl)benzo-15-crown-5 is from a study on PVC membrane ion-selective electrodes.[2] bis[(benzo-15-crown-5)-4-methyl]pimelate has been utilized in nano-optodes for potassium.[3]
Experimental Protocol: K⁺-ISE Preparation and Measurement
This protocol is a general guideline. Optimal membrane composition may vary depending on the specific bis(benzo-15-crown-5) derivative used.
Materials:
-
Bis(benzo-15-crown-5) derivative (e.g., 4,5-bis(biphenyloxymethyl)benzo-15-crown-5)
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE))
-
Ionic additive (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB))
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Membrane Cocktail Preparation:
-
Precisely weigh the components. A typical composition is 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and ~0.5% ionic additive.
-
Dissolve all components in a minimal amount of THF in a small glass vial.
-
Mix thoroughly until a homogenous, viscous solution is obtained.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a flat, glass ring (e.g., a glass ring placed on a glass plate).
-
Cover the ring loosely to allow for slow evaporation of THF over 24 hours.
-
Once the membrane is formed and dry, carefully peel it from the glass plate.
-
-
Electrode Assembly:
-
Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.
-
Mount the membrane disc into a commercially available ISE body or a custom-made electrode body.
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl).
-
Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.
-
-
Conditioning:
-
Condition the newly assembled electrode by soaking it in a 0.01 M KCl solution for at least 12 hours before use.
-
-
Potentiometric Measurement:
-
Set up an electrochemical cell consisting of the K⁺-ISE as the working electrode and a double junction Ag/AgCl electrode as the external reference electrode.
-
Calibrate the electrode by measuring the potential in a series of standard KCl solutions of increasing concentration (e.g., 10⁻⁶ M to 10⁻¹ M).
-
Plot the measured potential (mV) against the logarithm of the K⁺ concentration.
-
Determine the slope of the linear portion of the calibration curve.
-
Measure the potential of the unknown sample and determine its concentration from the calibration curve.
-
Application: Lead (Pb²⁺) Ion-Selective Electrode
While bis-crown ethers are excellent for K⁺, the parent compound, benzo-15-crown-5 (B15C5), has been successfully used to fabricate a potentiometric sensor for lead(II) ions.[4]
Quantitative Data Summary
| Ionophore | Membrane Composition (wt%) | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | pH Range | Response Time (s) |
| Benzo-15-crown-5 | 9% B15C5, 29% PVC, 60% DBP, 2% NaTPB | 1.0 x 10⁻⁵ - 1.0 x 10⁻³ | 29.7 ± 0.5 | 8.4 x 10⁻⁶ | 2.8 - 4.5 | ~25 |
Data is for a PVC membrane lead ion-selective potentiometric sensor.[4]
Experimental Protocol: Pb²⁺-ISE Preparation and Measurement
Materials:
-
Benzo-15-crown-5 (B15C5)
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer: Dibutylphthalate (DBP)
-
Anion excluder: Sodium tetraphenylborate (NaTPB)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Membrane Cocktail Preparation:
-
Prepare a membrane cocktail with the optimal composition: 29% PVC, 60% DBP, 9% B15C5, and 2% NaTPB by weight.[4]
-
Dissolve all components in approximately 5 mL of THF in a glass vial.
-
Stir until the solution is clear and homogenous.
-
-
Membrane Casting and Electrode Assembly:
-
Follow the same procedure as described in sections 2.2.2 and 2.2.3 for the K⁺-ISE.
-
Use an internal filling solution of 1.0 x 10⁻³ M Pb(NO₃)₂.
-
Use an Ag/AgCl internal reference electrode.
-
-
Conditioning:
-
Condition the electrode by soaking it in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for 24 hours.
-
-
Potentiometric Measurement:
-
Calibrate the electrode using standard Pb(NO₃)₂ solutions in the concentration range of 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M. The pH of the solutions should be maintained in the optimal range of 2.8-4.5.[4]
-
Plot the calibration curve and determine the Nernstian slope. For a divalent ion like Pb²⁺, the theoretical slope is ~29.6 mV/decade.
-
Measure the potential of the sample solution (with pH adjusted) and determine the Pb²⁺ concentration.
-
Caption: Experimental workflow for ISE fabrication and analysis.
Selectivity
The selectivity of an ionophore is a critical parameter, indicating its preference for the target ion over interfering ions. It is quantified by the selectivity coefficient (K pot A,B), where A is the target ion and B is the interfering ion. A smaller value of K pot indicates better selectivity for ion A.
For the Pb²⁺ selective electrode based on benzo-15-crown-5, the selectivity relative to various mono-, di-, tri-, and tetra-valent metal ions has been examined.[4] Similarly, the 4,5-bis(biphenyloxymethyl)benzo-15-crown-5 based K⁺ electrode shows high selectivity against Na⁺ (logK pot K,Na = -3.5).[2]
Protocol: Determination of Selectivity Coefficients (Matched Potential Method - MPM)
-
Prepare a reference solution of the primary ion A with a concentration of C_A (e.g., 1 x 10⁻³ M) and measure the potential (E₁).
-
Prepare a separate solution containing the primary ion A at a lower concentration (e.g., 1 x 10⁻⁵ M) and an interfering ion B at a concentration of C_B.
-
Add aliquots of the interfering ion solution to the primary ion solution until the measured potential matches E₁.
-
The selectivity coefficient is calculated as: K pot A,B = (C'_A - C_A) / C_B, where C'_A is the initial concentration of the primary ion.
These protocols and data provide a comprehensive guide for utilizing bis(benzo-15-crown-5) and related compounds for robust and selective ion analysis in various research and development settings.
References
- 1. Bis(benzo-15-crown-5) - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Unusual response behavior of ion exchange-based potassium ion-selective nano-optodes based on bis(crown ether) neutral ionophores and a cationic solva ... - Analyst (RSC Publishing) DOI:10.1039/D5AN00516G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the Fabrication of a Bis(benzo-15-crown-5) Based PVC Membrane Electrode
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ion-selective electrodes (ISEs) are crucial analytical tools for determining the concentration of specific ions in a variety of samples. Among the different types of ISEs, those based on polymeric membranes, particularly polyvinyl chloride (PVC), are widely used due to their versatility, low cost, and ease of preparation. The selectivity of these electrodes is primarily determined by the ionophore incorporated into the membrane. Bis(crown ether) compounds, such as derivatives of bis(benzo-15-crown-5), have shown excellent potential as ionophores for specific cations, notably potassium ions, due to the cooperative binding effect of the two crown ether rings.[1][2][3] This document provides a detailed protocol for the fabrication of a bis(benzo-15-crown-5) based PVC membrane electrode.
Principle
The operational principle of a PVC membrane electrode is based on the selective complexation of the target ion by the ionophore embedded within the membrane. This selective interaction generates a potential difference across the membrane interface, which is proportional to the logarithm of the activity of the target ion in the sample solution. This relationship is described by the Nernst equation. The PVC matrix provides a stable support for the ionophore and the plasticizer, which ensures the mobility of the ion-ionophore complex within the membrane. Anionic or cationic additives are often included to reduce the membrane resistance and improve the electrode's response.
Quantitative Data Summary
The performance of ion-selective electrodes is characterized by several key parameters. The following table summarizes typical performance data for PVC membrane electrodes based on benzo-15-crown-5 and its bis-derivatives from various studies. This data provides a benchmark for the expected performance of the fabricated electrode.
| Ionophore | Target Ion | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Response Time (s) | Reference |
| Benzo-15-crown-5 | Pb²⁺ | 1x10⁻⁵ - 1x10⁻³ | 29.7 ± 0.5 | 8.4x10⁻⁶ | ~25 | [4] |
| Benzo-15-crown-5 | K⁺ | 1x10⁻⁶ - 1x10⁻² | 56 ± 3 | - | 20-30 | [5] |
| Bis[(benzo-15-crown-5)-15-ylmethyl] pimelate | K⁺ | < 10⁻⁵ | Near-Nernstian | < 10⁻⁵ | - | [1] |
| 4,5-bis(biphenyloxymethyl)benzo-15-crown-5 | K⁺ | - | - | log aK = -5.4 | - | [2] |
| 4-Hydroxybenzo-15-crown-5 | Be²⁺ | 1.0x10⁻⁶ - 1.0x10⁻¹ | 22 ± 1 | 6.2x10⁻⁷ | < 10 | [6] |
Experimental Protocol
This protocol describes the step-by-step fabrication of a bis(benzo-15-crown-5) based PVC membrane electrode. The component ratios provided are a general guideline and may require optimization for specific bis(benzo-15-crown-5) derivatives and target ions.
Materials and Reagents
-
Ionophore: Bis(benzo-15-crown-5) derivative (e.g., bis[(benzo-15-crown-5)-15-ylmethyl] pimelate)
-
Polymer Matrix: High molecular weight Polyvinyl Chloride (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) or Dibutyl phthalate (DBP)
-
Anionic Additive (optional): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or Sodium tetraphenylborate (NaTPB)
-
Solvent: Tetrahydrofuran (THF), freshly distilled
-
Internal Filling Solution: e.g., 0.1 M KCl for a potassium-selective electrode
-
Reference Electrode: Ag/AgCl electrode
-
Electrode Body
Equipment
-
Glass petri dish or casting ring
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Pipettes
-
Cork borer or punch
-
Desiccator
Membrane Cocktail Preparation
A typical membrane composition by weight percentage is as follows:
-
Ionophore: 1-2%
-
PVC: 30-33%
-
Plasticizer: 65-68%
-
Anionic Additive: 0.5-1% (if used)
Procedure:
-
Accurately weigh the desired amounts of the ionophore, PVC, plasticizer, and anionic additive (if applicable) and place them in a clean, dry vial.
-
Add approximately 5 mL of THF to the vial.
-
Cap the vial and stir the mixture with a magnetic stirrer until all components are completely dissolved, resulting in a clear, viscous solution. This may take several hours.
Membrane Casting
-
Place a clean, dry glass petri dish or a glass plate with a casting ring on a level surface.
-
Carefully pour the membrane cocktail solution into the petri dish or casting ring.
-
Cover the petri dish loosely to allow for slow evaporation of the THF. This should be done in a fume hood at room temperature for approximately 24 hours. A slow evaporation process is crucial for obtaining a homogenous, transparent, and mechanically stable membrane.
-
Once the THF has completely evaporated, a transparent membrane will be formed.
Electrode Assembly
-
Using a cork borer or a sharp punch, cut a circular disk (typically 5-10 mm in diameter) from the cast membrane.
-
Carefully mount the membrane disk into the tip of the electrode body, ensuring a leak-proof seal.
-
Fill the electrode body with the internal filling solution (e.g., 0.1 M KCl).
-
Insert the internal reference electrode (Ag/AgCl wire) into the filling solution, ensuring it is in contact with the solution.
-
Condition the assembled electrode by soaking it in a solution of the target ion (e.g., 0.01 M KCl) for several hours (typically 12-24 hours) before use. This allows the membrane to become fully hydrated and establish a stable potential.
Experimental Workflow
The following diagram illustrates the key steps in the fabrication of the bis(benzo-15-crown-5) based PVC membrane electrode.
Caption: Workflow for PVC membrane electrode fabrication.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components of the PVC membrane and the final electrode performance.
Caption: Factors influencing electrode performance.
Conclusion
The protocol described in this application note provides a comprehensive guide for the fabrication of a bis(benzo-15-crown-5) based PVC membrane electrode. By carefully controlling the membrane composition and following the outlined fabrication steps, researchers can develop reliable and selective ion-selective electrodes for a range of applications in chemical analysis and drug development. The provided quantitative data and workflow diagrams serve as valuable resources for both novice and experienced researchers in the field. Further optimization of the membrane components may be necessary to achieve the desired performance for a specific bis(benzo-15-crown-5) derivative and target analyte.
References
- 1. Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of bis(benzo-15-crown-5) derivatives and their use in potassium-PVC membrane electrodes (1993) | Aiguo Li | 8 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis(benzo-15-crown-5) in Ion Sensing Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(benzo-15-crown-5) and its derivatives as highly selective ionophores in ion sensing technologies. The focus is on the detection of potassium ions (K⁺), a critical electrolyte in numerous biological and pharmaceutical contexts. Detailed protocols for the fabrication of potentiometric and optical sensors are provided, along with key performance data and visualizations of the underlying sensing mechanisms.
Introduction to Bis(benzo-15-crown-5) in Ion Sensing
Bis(benzo-15-crown-5) is a highly effective ionophore for potassium ions. Its structure, featuring two benzo-15-crown-5 moieties, creates a three-dimensional cavity that is exceptionally well-suited for the selective complexation of K⁺.[1] This "size-fit" principle is the foundation of its high selectivity over other cations, such as sodium (Na⁺), which is crucial for applications in complex biological and pharmaceutical matrices.[1] The lipophilic nature of bis(benzo-15-crown-5) derivatives ensures their stable incorporation into sensor membranes, leading to robust and long-lasting analytical devices.
The primary applications of bis(benzo-15-crown-5) in ion sensing are in the fabrication of:
-
Potentiometric Ion-Selective Electrodes (ISEs): These sensors measure the potential difference that arises from the selective binding of K⁺ to the ionophore embedded in a membrane. They are widely used for the direct determination of K⁺ concentrations in various samples.
-
Optical Sensors (Optodes): In these devices, the binding of K⁺ to the bis(benzo-15-crown-5) ionophore induces a change in an optical signal, such as fluorescence or absorbance. This allows for the optical quantification of K⁺ levels.
Quantitative Performance Data
The performance of ion sensors based on bis(benzo-15-crown-5) and its derivatives is characterized by several key parameters, including the lower detection limit, linear range, and selectivity coefficients. The selectivity coefficient (log KpotK,J) indicates the sensor's preference for the primary ion (K⁺) over an interfering ion (J); a more negative value signifies higher selectivity.
| Ionophore | Sensor Type | Lower Detection Limit (M) | Linear Range (M) | log KpotK,Na | Other Selectivity Coefficients (log KpotK,J) | Reference(s) |
| Bis[(benzo-15-crown-5)-15-ylmethyl] pimelate | PVC-ISE | < 10⁻⁵ | Not Specified | -3.6 | Rb⁺: -0.7, NH₄⁺: -2.0, Cs⁺: -2.0 | [2][3] |
| 4,5-Bis(biphenyloxymethyl)benzo-15-crown-5 | PVC-ISE | 10⁻⁵·⁴ | Not Specified | -3.5 | Not Specified | [4] |
| Bis(crown ether) with conformationally constrained bridge | PVC-ISE | Micromolar range | Wide concentration range | -3.2 | Not Specified | [5] |
| Benzo-15-crown-5 (for comparison) | PVC-ISE | 10⁻⁶ | 10⁻⁶ - 10⁻² | Not Specified | No interference from Li⁺, Na⁺, NH₄⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ at 10⁻³ M K⁺ | [6] |
Experimental Protocols
Protocol for Fabrication of a Potassium-Selective PVC Membrane Electrode
This protocol describes the preparation of a potassium-selective electrode using bis[(benzo-15-crown-5)-4'-ylmethyl] pimelate as the ionophore.
Materials:
-
Bis[(benzo-15-crown-5)-4'-ylmethyl] pimelate (Ionophore)
-
High molecular weight poly(vinyl chloride) (PVC)
-
2-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Anion Excluder)
-
Tetrahydrofuran (THF), freshly distilled
Equipment:
-
Glass rings for membrane casting (e.g., 30 mm inner diameter)
-
Glass plate
-
Petri dish
-
Electrode body (e.g., Philips IS-561)
-
0.1 M KCl solution (Internal filling solution)
-
Ag/AgCl wire (Internal reference electrode)
-
pH/ion meter
Procedure:
-
Membrane Cocktail Preparation:
-
In a clean, dry glass vial, dissolve 1.0 mg of bis[(benzo-15-crown-5)-4'-ylmethyl] pimelate, 33 mg of PVC, 66 mg of o-NPOE, and 0.5 mg of KTpClPB in 1.5 mL of THF.
-
Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.
-
-
Membrane Casting:
-
Place a clean glass ring on a clean, flat glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This process should take approximately 24 hours.
-
-
Electrode Assembly:
-
Once the membrane is fully formed and the THF has evaporated, carefully cut a small disc (e.g., 5 mm diameter) from the cast membrane.
-
Mount the membrane disc into the tip of the electrode body.
-
Fill the electrode body with the internal filling solution (0.1 M KCl).
-
Insert the Ag/AgCl internal reference electrode into the filling solution.
-
-
Conditioning:
-
Condition the newly assembled electrode by soaking it in a 10⁻³ M KCl solution for at least 4 hours before use.
-
Expected Performance:
-
Slope: Near-Nernstian response of approximately 59 mV per decade change in potassium ion activity.
-
Detection Limit: Less than 10⁻⁵ M.[3]
-
Response Time: Typically less than 30 seconds.
Protocol for Preparation of a Fluorescent Nanosensor for Potassium
This protocol outlines the general steps for creating a fluorescent nanosensor for potassium, incorporating a bis(benzo-15-crown-5) derivative.
Materials:
-
Bis(benzo-15-crown-5) derivative functionalized with a fluorophore (Fluoroionophore)
-
A fluorescent dye that responds to the ion-binding event (if the ionophore is not directly functionalized)
-
A lipophilic salt (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate) as an ion exchanger.[1]
-
Polymer for nanoparticle matrix (e.g., poly(ethylene glycol) - PEG)
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)
-
Solvent for emulsification (e.g., THF)
-
Aqueous solution for emulsion
Equipment:
-
Ultrasonicator
-
Homogenizer
-
Fluorometer
Procedure:
-
Organic Phase Preparation:
-
Dissolve the fluoroionophore, the lipophilic salt, the polymer (e.g., PEG), and the plasticizer (e.g., DOS) in an organic solvent like THF.
-
-
Emulsification:
-
Add the organic phase to an aqueous solution under vigorous stirring or sonication to create a nanoemulsion. The polymer will form nanospheres encapsulating the sensing components.[1]
-
-
Solvent Evaporation:
-
Remove the organic solvent (e.g., by evaporation under reduced pressure) to obtain a stable aqueous suspension of the fluorescent nanosensors.
-
-
Characterization and Use:
-
Characterize the size and morphology of the nanosensors using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
For potassium sensing, add the nanosensor suspension to the sample solution.
-
Measure the change in fluorescence intensity or wavelength using a fluorometer to quantify the potassium concentration.
-
Visualizations
Signaling Pathway for a Fluorescent Potassium Sensor
The following diagram illustrates a representative "turn-on" fluorescent signaling mechanism for a potassium sensor based on a bis(benzo-15-crown-5) derivative linked to a fluorophore, where the fluorescence is initially quenched.
Caption: Turn-on fluorescence signaling upon potassium binding.
Experimental Workflow for Potassium-Selective Electrode Fabrication
This diagram outlines the key steps in the fabrication and testing of a potassium-selective electrode.
References
- 1. Bis(benzo-15-crown-5) | 69271-98-3 | Benchchem [benchchem.com]
- 2. Ionophore Bis(benzo-15-crown-5) | CAS 69271-98-3 Dojindo [dojindo.com]
- 3. Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Bis(Benzo-15-Crown-5) in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of bis(benzo-15-crown-5) as a highly efficient phase-transfer catalyst. This document outlines the underlying principles, experimental protocols, and comparative performance data to facilitate its application in organic synthesis, with a particular focus on pharmaceutical and fine chemical production.
Introduction to Bis(Benzo-15-Crown-5) in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous or solid phase and an organic phase. Crown ethers are exemplary phase-transfer catalysts due to their ability to complex with metal cations, thereby transporting them into the organic phase and activating the accompanying anion.
Bis(benzo-15-crown-5) ethers, which consist of two benzo-15-crown-5 units linked together, offer superior catalytic performance compared to their monomeric counterparts. The cooperative binding of the two crown ether cavities can lead to enhanced complexation of metal cations, resulting in higher reaction rates and yields. The benzo groups increase the lipophilicity of the catalyst, ensuring its solubility in the organic phase.
Mechanism of Action
The catalytic cycle of bis(benzo-15-crown-5) in a solid-liquid phase-transfer reaction can be visualized as a series of equilibria. The catalyst facilitates the transfer of an inorganic salt from the solid phase into the organic phase, where the "naked" and highly reactive anion can then participate in the desired reaction.
Application Notes and Protocols: Bis(benzo-15-crown-5) Functionalized Nanoparticles for Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective detection of ions is a critical aspect of various scientific fields, including biomedical diagnostics, environmental monitoring, and pharmaceutical development. Bis(benzo-15-crown-5) functionalized nanoparticles have emerged as a promising platform for the development of highly sensitive and selective ion sensors. The unique ability of the benzo-15-crown-5 moiety to form a stable 2:1 "sandwich" complex with specific cations, most notably potassium ions (K⁺), forms the basis of this sensing technology. When two crown ether units, each attached to a separate nanoparticle, cooperatively bind to a single potassium ion, it induces the aggregation of the nanoparticles. This aggregation event leads to a distinct change in the optical properties of the nanoparticle solution, most commonly a colorimetric shift, which can be easily detected and quantified.
This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and utilization of bis(benzo-15-crown-5) functionalized gold nanoparticles for the colorimetric sensing of potassium ions.
Principle of Ion Sensing
The core principle of ion detection using bis(benzo-15-crown-5) functionalized nanoparticles is the ion-induced aggregation of the nanoparticles. In a dispersed state, gold nanoparticles typically exhibit a ruby-red color due to their surface plasmon resonance. Upon the addition of potassium ions, the benzo-15-crown-5 moieties on the surface of the nanoparticles capture the ions, forming a "sandwich" complex. This cross-links the nanoparticles, causing them to aggregate. The aggregation of nanoparticles alters their surface plasmon resonance, resulting in a color change of the solution from red to blue or purple.[1][2] The intensity of the color change is proportional to the concentration of the target ion, allowing for quantitative analysis.
Data Presentation
The following table summarizes the quantitative data for potassium ion sensing using crown ether functionalized gold nanoparticles as reported in the literature.
| Nanoparticle Type | Functional Ligand | Target Ion | Detection Range | Limit of Detection (LOD) | Reference |
| Gold Nanoparticles | 15-Crown-5 | K⁺ | 7.6 µM - 0.14 mM | Not Specified | [1][2] |
| Gold Nanoparticles | 15-Crown-5 | K⁺ | 0.099 mM - 0.48 mM | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (Citrate Reduction Method)
This protocol describes the synthesis of gold nanoparticles with a diameter of approximately 15-20 nm using the well-established Turkevich method.[3][4][5][6][7]
Materials:
-
Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)
-
Stirring hotplate
-
Magnetic stir bar
-
Condenser
Procedure:
-
Prepare a 1.0 mM solution of HAuCl₄ in deionized water. For a 100 mL solution, dissolve 39.38 mg of HAuCl₄·3H₂O.
-
Prepare a 34 mM solution of trisodium citrate by dissolving 1.0 g of Na₃C₆H₅O₇·2H₂O in 100 mL of deionized water.
-
In a 250 mL round-bottom flask, bring 100 mL of the 1.0 mM HAuCl₄ solution to a rolling boil under vigorous stirring, with a condenser attached.
-
To the boiling solution, rapidly inject 10 mL of the 34 mM trisodium citrate solution.
-
The solution will undergo a series of color changes, from pale yellow to colorless, then to gray, and finally to a deep ruby-red color.
-
Continue boiling and stirring for an additional 15-20 minutes after the final color change.
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Store the synthesized gold nanoparticle solution at 4°C in a dark bottle.
Protocol 2: Synthesis of 4'-Aminobenzo-15-crown-5
This protocol outlines the synthesis of the amine-functionalized crown ether necessary for nanoparticle conjugation.
Materials:
-
Benzo-15-crown-5
-
Glacial acetic acid
-
Concentrated nitric acid (70%)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
Step 1: Nitration of Benzo-15-crown-5
-
In a flask, dissolve benzo-15-crown-5 in a mixture of glacial acetic acid and chloroform.
-
Cool the mixture in an ice bath and slowly add concentrated nitric acid dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4'-nitrobenzo-15-crown-5.
Step 2: Reduction of 4'-Nitrobenzo-15-crown-5
-
Dissolve the 4'-nitrobenzo-15-crown-5 in ethanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
To this suspension, add hydrazine hydrate dropwise while stirring at room temperature.
-
After the addition, reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4'-aminobenzo-15-crown-5.
Protocol 3: Functionalization of Gold Nanoparticles with Bis(benzo-15-crown-5)
This protocol describes the process of attaching the synthesized 4'-aminobenzo-15-crown-5 to the surface of the gold nanoparticles. This can be achieved through the formation of a dithiocarbamate linkage.[8]
Materials:
-
Synthesized gold nanoparticle solution (from Protocol 1)
-
4'-Aminobenzo-15-crown-5 (from Protocol 2)
-
Carbon disulfide (CS₂)
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Centrifuge
Procedure:
-
Dissolve a known amount of 4'-aminobenzo-15-crown-5 in ethanol.
-
Add an equimolar amount of carbon disulfide to the solution and stir for 2-3 hours at room temperature to form the dithiocarbamate derivative.
-
To the synthesized gold nanoparticle solution, add the ethanolic solution of the dithiocarbamate-modified crown ether dropwise while stirring.
-
Allow the mixture to react for 12-24 hours at room temperature to ensure complete ligand exchange on the nanoparticle surface.
-
Purify the functionalized nanoparticles by centrifugation. Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 rpm for 30 minutes).
-
Discard the supernatant, which contains unbound ligands, and resuspend the nanoparticle pellet in deionized water or a suitable buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unreacted components.
-
The final suspension of bis(benzo-15-crown-5) functionalized gold nanoparticles should be stored at 4°C.
Protocol 4: Colorimetric Detection of Potassium Ions
This protocol details the procedure for using the functionalized nanoparticles to detect potassium ions.
Materials:
-
Bis(benzo-15-crown-5) functionalized gold nanoparticle solution (from Protocol 3)
-
Potassium chloride (KCl) stock solution of known concentration
-
Deionized water
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of potassium ion solutions of varying concentrations by diluting the KCl stock solution with deionized water.
-
In a set of cuvettes, add a fixed volume of the functionalized gold nanoparticle solution.
-
To each cuvette, add a specific volume of the different potassium ion solutions. Include a control cuvette with only deionized water.
-
Gently mix the solutions and allow them to incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for the color to stabilize.
-
Observe the color change of the solutions by eye.
-
Measure the UV-Vis absorption spectra of each solution over a wavelength range of 400-800 nm.
-
The appearance of a new absorption peak at a longer wavelength (around 600-700 nm) and a decrease in the original surface plasmon resonance peak (around 520 nm) indicates the aggregation of nanoparticles and the presence of potassium ions.
-
A calibration curve can be constructed by plotting the ratio of the absorbance at the new peak to the original peak (A_aggregated / A_dispersed) against the concentration of potassium ions.
Visualizations
Caption: Experimental workflow for ion sensing.
Caption: Ion sensing signaling pathway.
Caption: Logical relationship of sensing components.
References
- 1. researchgate.net [researchgate.net]
- 2. Recognition of potassium ion in water by 15-crown-5 functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Host-Guest Chemistry of Bis(benzo-15-crown-5)
Audience: Researchers, scientists, and drug development professionals.
Introduction Bis(benzo-15-crown-5) ethers are fascinating macrocyclic hosts capable of forming stable complexes with various guest molecules, particularly metal cations.[1][2] Their unique structure, featuring two benzo-15-crown-5 units linked together, allows for complex binding behaviors, including the formation of "sandwich" type complexes where a single guest is encapsulated between the two crown ether moieties.[1][3] Understanding the thermodynamics, kinetics, and structural aspects of these host-guest interactions is crucial for applications in areas such as ion sensing, phase transfer catalysis, and the development of supramolecular systems.[2][4][5] This document provides detailed protocols for key analytical techniques used to characterize the host-guest chemistry of bis(benzo-15-crown-5).
Key Analytical Techniques
The study of host-guest complexation involves a variety of spectroscopic and calorimetric methods. The following sections detail the protocols for the most common and powerful techniques in this field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the solution-state structure of host-guest complexes. It provides detailed information on the conformation of the bis(benzo-15-crown-5) host and how it changes upon guest binding.[1] Techniques like 1H, 13C, and various 2D-NMR experiments can confirm complex formation and reveal the specific atoms involved in the interaction.[1]
Experimental Protocol: 1H NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of the bis(benzo-15-crown-5) host (e.g., 10 mM) in a suitable deuterated solvent (e.g., CDCl3, CD3CN).
-
Prepare a concentrated stock solution of the guest species (e.g., a metal salt like KClO4, 200 mM) in the same deuterated solvent.
-
Place a precise volume (e.g., 0.5 mL) of the host solution into an NMR tube.
-
-
Initial Spectrum Acquisition:
-
Acquire a standard 1H NMR spectrum of the free host. Note the chemical shifts (δ) of the protons, particularly those on the aromatic rings and the polyether chains.
-
-
Titration:
-
Add small, precise aliquots (e.g., 2-10 µL) of the concentrated guest solution to the NMR tube containing the host.
-
After each addition, gently mix the solution and acquire a new 1H NMR spectrum.
-
-
Data Acquisition and Analysis:
-
Continue the titration until the chemical shifts of the host's protons no longer change significantly, indicating saturation of the binding sites.
-
Monitor the changes in chemical shifts of specific host protons as a function of the guest concentration.
-
Plot the change in chemical shift (Δδ) versus the guest/host molar ratio.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using specialized software to calculate the association constant (Ka).
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and accessible method for determining binding constants, provided that the formation of the host-guest complex leads to a change in the absorbance spectrum of the host.[6][7]
Experimental Protocol: UV-Vis Titration
-
Sample Preparation:
-
Prepare a stock solution of the bis(benzo-15-crown-5) host in a UV-transparent solvent (e.g., acetonitrile, methanol). The concentration should be chosen such that the initial absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Prepare a concentrated stock solution of the guest species in the same solvent.
-
-
Initial Spectrum Acquisition:
-
Record the UV-Vis spectrum of the free host solution in a quartz cuvette.
-
-
Titration:
-
Add small, precise volumes of the guest stock solution directly to the cuvette containing the host solution.
-
After each addition, mix thoroughly and allow the system to equilibrate before recording a new spectrum.
-
-
Data Collection and Analysis:
-
Record the changes in absorbance at a specific wavelength (where the change is most significant) after each addition of the guest.
-
Correct the data for dilution effects.
-
Plot the change in absorbance (ΔA) against the concentration of the guest.
-
Use non-linear regression analysis to fit the data to a 1:1 or 1:2 binding model to determine the binding constant (Ka).[6]
-
Fluorescence Spectroscopy
This technique is highly sensitive and ideal for systems where the host or guest possesses fluorescent properties that are altered upon complexation.[8][9] Changes in fluorescence intensity, emission/excitation wavelength, or fluorescence lifetime can be used to quantify the binding interaction.
Experimental Protocol: Fluorescence Titration
-
Instrument Setup:
-
Set the excitation and emission wavelengths based on the spectral properties of the fluorophore (the bis(benzo-15-crown-5) host or a fluorescent guest). Set appropriate slit widths to maximize signal while avoiding photobleaching.
-
-
Sample Preparation:
-
Prepare a dilute stock solution of the fluorescent species (host or guest) in a suitable solvent. The concentration should yield a strong fluorescence signal without inner-filter effects.
-
Prepare a concentrated stock solution of the non-fluorescent binding partner (the quencher or titrant).
-
-
Titration:
-
Place the fluorescent solution in a quartz cuvette and record its initial fluorescence spectrum.
-
Incrementally add small aliquots of the titrant solution.
-
After each addition, mix gently and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum versus the concentration of the titrant.
-
Fit the data to a suitable binding model (e.g., Stern-Volmer for quenching, or 1:1/1:2 binding isotherms) to calculate the stability constant (Ks) of the complex.[8]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10][11] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding constant (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10][12]
Experimental Protocol: ITC
-
Sample Preparation:
-
Prepare solutions of the host (bis(benzo-15-crown-5)) and the guest in the same, carefully degassed buffer or solvent. Precise concentration determination is critical.
-
Typically, the host is placed in the sample cell and the guest is loaded into the titration syringe at a concentration 10-20 times higher than the host.[12]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (volume and spacing).
-
Allow the instrument to equilibrate to a stable baseline.
-
-
Titration Experiment:
-
Perform a series of small, timed injections of the guest solution from the syringe into the host solution in the sample cell.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection.
-
Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit this binding isotherm to a binding model (e.g., 'one set of sites') to determine Ka, n, and ΔH.[13] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a highly sensitive method used to detect the formation of non-covalent host-guest complexes in the gas phase and to determine their stoichiometry.[3] It is particularly useful for identifying the formation of 1:1, 2:1 (sandwich), and even mixed-ligand complexes.[3]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the bis(benzo-15-crown-5) host and the guest species in a volatile solvent compatible with ESI, such as methanol or acetonitrile.[3]
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to favor the transfer of intact non-covalent complexes into the gas phase without causing fragmentation. This is often referred to as using "soft" ionization conditions.
-
-
Infusion and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate.
-
Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range. Look for peaks corresponding to the free host, the free guest, and the expected host-guest complexes (e.g., [Host+Guest]⁺, [2Host+Guest]²⁺).
-
-
Data Analysis:
-
Identify the peaks corresponding to the host-guest complexes by comparing their experimental m/z values to the theoretical values.
-
The relative intensities of the complex peaks can provide semi-quantitative information about the relative stability of different species in the solution, although care must be taken as gas-phase stability does not always perfectly reflect solution-phase equilibrium.[3]
-
Data Presentation: Quantitative Binding Data
Summarizing quantitative data in a structured format is essential for comparison and interpretation.
Table 1: Stability Constants (Ks) for Bis(benzo-15-crown-5) Complexes with Alkali Metal Cations.
| Host Compound | Guest Cation | Method | Stability Constant (Ks) | Solvent System | Reference |
|---|---|---|---|---|---|
| Bis(benzo-15-crown-5) Derivative | Na⁺ | Calorimetry | Value | Methanol-Water | [13] |
| Bis(benzo-15-crown-5) Derivative | K⁺ | Calorimetry | Value | Methanol-Water | [13] |
| Bis(benzo-15-crown-5) Derivative | Rb⁺ | Calorimetry | Value | Methanol-Water | [13] |
| Benzo-15-crown-5 | Na⁺ | Conductometry | log K = 3.65 | Acetonitrile | [14] |
| Benzo-15-crown-5 | K⁺ | Conductometry | log K = 3.35 | Acetonitrile | [14] |
(Note: Specific numerical values for bis-crown derivatives depend on the specific linker and structure and should be cited from the relevant primary literature.)
Table 2: Thermodynamic Parameters for Cation Complexation by a Double-Armed Benzo-15-crown-5 Derivative at 25°C.
| Guest Cation | Stoichiometry (n) | K (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
|---|---|---|---|---|---|
| Na⁺ | 1:1 | Value | Value | Value | Value |
| K⁺ | 2:1 | Value | Value | Value | Value |
| Rb⁺ | 2:1 | Value | Value | Value | Value |
(Data derived from calorimetric titrations as described in reference[13].)
Visualization of Binding and Workflows
Diagrams are crucial for conceptualizing the complex processes in host-guest chemistry.
References
- 1. plu.mx [plu.mx]
- 2. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 9. suprachem.photonics.ru [suprachem.photonics.ru]
- 10. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 12. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of Bis(benzo-15-crown-5) in Biomimetic Transport Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzo-15-crown-5) and its derivatives represent a class of synthetic ionophores that have garnered significant interest in the field of biomimetic transport systems. These molecules are capable of selectively binding and transporting cations across lipid membranes, mimicking the function of natural ion channels and carriers. Their unique structural arrangement, featuring two benzo-15-crown-5 moieties linked by a variable spacer, allows for the formation of "sandwich" complexes with specific cations, most notably potassium ions (K⁺). This property makes them valuable tools for studying ion transport phenomena, developing novel drug delivery systems, and creating selective sensors.
This document provides detailed application notes and experimental protocols for the use of bis(benzo-15-crown-5) in biomimetic transport studies. It is intended to serve as a comprehensive guide for researchers in academia and industry.
Principle of Action
The ionophoric activity of bis(benzo-15-crown-5) is predicated on its ability to encapsulate a cation within the hydrophilic cavities of its two crown ether rings. The lipophilic exterior of the molecule facilitates the diffusion of this complex across the hydrophobic core of a lipid bilayer. The transport mechanism can occur via two primary modes: a carrier-mediated mechanism, where the ionophore shuttles individual ions across the membrane, or by forming transient ion channels through the self-assembly of multiple ionophore molecules. One notable derivative, bis[(benzo-15-crown-5)-15-yl methyl] pimelate, has been shown to form ion channels in planar lipid bilayers.[1]
Quantitative Data
The ion selectivity and transport efficiency of bis(benzo-15-crown-5) derivatives are critical parameters for their application. The following tables summarize key quantitative data from the literature.
Table 1: Ion Selectivity Coefficients (log KpotK,M) of Bis(benzo-15-crown-5) Derivatives in PVC Membranes
| Derivative | Connecting Group | log KpotK,Na | log KpotK,Rb | log KpotK,Cs | log KpotK,NH4 | Reference |
| Bis[(benzo-15-crown-5)-4'-methyl]pimelate | Pimelate | -3.6 | -0.7 | -2.0 | -2.0 | [Do-Co] |
| 4,5-bis(biphenyloxymethyl)benzo-15-crown-5 | Biphenyloxymethyl | -3.5 | - | - | - | [2] |
Note: Selectivity coefficients are determined by the mixed solution method.
Table 2: Single-Channel Conductance of Bis[(benzo-15-crown-5)-15-yl methyl] pimelate
| Electrolyte | Conductance (pS) | Reference |
| 500 mM KCl | 4 | [1] |
| 500 mM NaCl | 2.5 | [1] |
Experimental Protocols
Protocol 1: Planar Lipid Bilayer (PLB) Electrophysiology for Single-Channel Recording
This protocol describes the formation of a planar lipid bilayer and the recording of single-channel currents induced by bis(benzo-15-crown-5) derivatives.
Materials:
-
Bis(benzo-15-crown-5) derivative (e.g., bis[(benzo-15-crown-5)-15-yl methyl] pimelate) stock solution (1 mg/mL in chloroform or ethanol)
-
Lipid solution (e.g., 20 mg/mL 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)
-
Bilayer chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (100-200 µm diameter)
-
Ag/AgCl electrodes
-
Patch-clamp amplifier and data acquisition system
-
Symmetric electrolyte solution (e.g., 500 mM KCl, 10 mM HEPES, pH 7.2)
-
Stirring mechanism for both chambers
Procedure:
-
Chamber Preparation: Thoroughly clean the bilayer chamber. Pre-paint the aperture with a small amount of the lipid solution and allow it to dry.
-
Bilayer Formation: Fill both the cis and trans chambers with the electrolyte solution, ensuring the solution level is above the aperture.
-
Using a fine brush or glass rod, apply a small amount of the lipid solution over the aperture to form a thick lipid film.
-
Monitor the capacitance of the membrane using the amplifier. The bilayer will spontaneously thin, leading to an increase in capacitance until a stable value is reached, indicating the formation of a solvent-free planar lipid bilayer. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².
-
Ionophore Incorporation: Add a small aliquot (0.5-2 µL) of the bis(benzo-15-crown-5) stock solution to the cis chamber while gently stirring.
-
Data Recording: Apply a transmembrane potential (e.g., +100 mV) and monitor the current. The incorporation of ion channels will be observed as discrete, step-like increases in current.
-
Record single-channel currents at various holding potentials to determine the current-voltage (I-V) relationship and calculate the single-channel conductance.
Protocol 2: U-Tube Bulk Liquid Membrane Transport Experiment
This protocol outlines a method to measure the carrier-mediated transport of cations across a bulk liquid membrane containing a bis(benzo-15-crown-5) derivative.
Materials:
-
Glass U-tube
-
Bis(benzo-15-crown-5) derivative
-
Organic solvent (e.g., chloroform, 1,2-dichloroethane)
-
Source phase: Aqueous solution of the cation to be transported (e.g., 1.0 M KCl)
-
Receiving phase: Deionized water or a solution of a different salt
-
Stirring bars for all phases
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for cation concentration analysis
Procedure:
-
Membrane Preparation: Prepare a solution of the bis(benzo-15-crown-5) derivative in the organic solvent (e.g., 1 mM).
-
U-Tube Setup: Carefully add the organic membrane solution to the bottom of the U-tube to a defined height.
-
Gently add the source phase solution to one arm of the U-tube and the receiving phase to the other arm, ensuring minimal mixing at the aqueous-organic interfaces. The volumes of the aqueous phases should be equal.
-
Place small stirring bars in each of the three phases (source, membrane, and receiving) and begin gentle, constant stirring to ensure proper mixing within each phase without disrupting the interfaces.
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small, precise volume of the receiving phase for analysis. Replace the withdrawn volume with fresh receiving phase solution to maintain a constant volume.
-
Analysis: Determine the concentration of the transported cation in the collected samples using AAS or ICP-MS.
-
Data Analysis: Plot the concentration of the cation in the receiving phase as a function of time to determine the transport rate.
Visualizations
Experimental Workflow for Planar Lipid Bilayer Recording
Caption: Workflow for single-channel recording using the planar lipid bilayer technique.
Logical Relationship of Carrier-Mediated Ion Transport
Caption: Carrier-mediated transport of potassium ions by bis(benzo-15-crown-5).
Proposed Mechanism of Ion Channel Formation
Caption: Proposed stacking model for ion channel formation.[1]
Concluding Remarks
Bis(benzo-15-crown-5) and its derivatives are versatile tools for the study of ion transport across lipid membranes. The protocols and data presented herein provide a foundation for researchers to utilize these synthetic ionophores in their own biomimetic systems. The ability to rationally design and synthesize derivatives with tailored selectivity and transport properties continues to make this class of molecules an exciting area of research with potential applications in sensing, separation science, and pharmacology.
References
Troubleshooting & Optimization
"improving selectivity of bis(benzo-15-crown-5) ion-selective electrodes"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bis(benzo-15-crown-5) ion-selective electrodes (ISEs).
Frequently Asked Questions (FAQs)
Q1: What is bis(benzo-15-crown-5) and why is it used in ion-selective electrodes?
A1: Bis(benzo-15-crown-5) is a potassium-selective ionophore.[1][2] Its molecular structure features two benzo-15-crown-5 units, which create a cavity size well-suited for selectively binding potassium ions (K⁺) based on the "size-fit" concept.[3] This makes it a highly effective neutral carrier in PVC membrane electrodes for measuring potassium ion concentration. Its selectivity for potassium is nearly equal to that of valinomycin.[1][2] It can also be used in sensors for thallium (Tl⁺) as it forms a complex with this ion as well.[1][2]
Q2: My electrode is showing poor selectivity against sodium (Na⁺). How can I improve it?
A2: Poor potassium-over-sodium selectivity is a common issue. Here are several factors to investigate:
-
Plasticizer Choice: The plasticizer is a critical component of the membrane. Using o-nitrophenyloctyl ether (o-NPOE) is highly recommended as it has been shown to yield the best potassium-over-sodium selectivity (K pot K+,Na+ = 6 × 10⁻⁴).[4] Different plasticizers can induce completely different selectivity patterns.[4]
-
Membrane Composition: Ensure the optimal ratio of components. While specific ratios can vary, the plasticizer typically constitutes about two-thirds of the membrane's weight.[5] The relative amounts of ionophore, PVC, and any lipophilic additives must be optimized.
-
Ionophore Structure: The structure of the bis(benzo-15-crown-5) derivative itself influences selectivity. Derivatives with different connecting groups or lipophilic side chains can enhance performance.[6][7] For instance, a conformationally constrained bridge has been shown to improve K⁺/Na⁺ selectivity.[4]
Q3: The potential reading from my ISE is drifting or unstable. What are the possible causes?
A3: Unstable potential readings can stem from several sources:
-
Inadequate Conditioning: New electrodes must be conditioned by soaking them in a solution of the target ion (e.g., 0.01 M KCl) for at least 24 hours before use.[8] This ensures the membrane is fully hydrated and a stable potential is established.
-
Leaching of Components: Over time, the ionophore or plasticizer can leach from the PVC matrix, leading to a decline in performance and unstable readings. The lipophilicity of the components plays a role in the electrode's lifetime.[5]
-
Presence of Interfering Ions: High concentrations of interfering ions (see Q4) can cause fluctuations in the measured potential.
-
Internal Filling Solution: Ensure the internal reference solution is correctly prepared and free of bubbles.
Q4: Besides sodium, what other ions can interfere with my potassium measurements?
A4: While highly selective for K⁺, bis(benzo-15-crown-5) based electrodes can experience interference from other cations. The selectivity for potassium over cesium (Cs⁺) and ammonium (NH₄⁺) has been reported to be even better than that of valinomycin-based ISEs.[4] However, ions like Rubidium (Rb⁺) and Thallium (Tl⁺) can also cause interference.[1][9] The degree of interference depends on the specific membrane composition, particularly the plasticizer used.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the use of bis(benzo-15-crown-5) ISEs.
| Problem | Possible Cause | Recommended Solution |
| Low Selectivity | Suboptimal plasticizer. | Use o-nitrophenyloctyl ether (o-NPOE) as the plasticizer for best K⁺/Na⁺ selectivity.[4] |
| Incorrect membrane composition. | Optimize the weight percentages of PVC, plasticizer, and ionophore. A typical starting point is ~33% PVC and ~66% plasticizer. | |
| Slow Response Time (~20-30 seconds is normal[10]) | Membrane surface is fouled or contaminated. | Gently polish the electrode tip with fine alumina paper, then rinse and re-condition. |
| Membrane has aged and components have leached. | Prepare a fresh membrane/electrode. Electrode lifetimes are typically around 2 months.[10] | |
| Nernstian Slope is Poor (Ideal is ~59 mV/decade) | Incorrect concentration of ionophore. | The amount of ionophore is crucial.[11] Prepare membranes with varying ionophore concentrations to find the optimal loading. |
| Presence of a high concentration of interfering ions. | If possible, remove or reduce the concentration of interfering ions in the sample. Use the selectivity coefficients to estimate the error. | |
| Improper calibration procedure. | Calibrate using a series of standard solutions, moving from lowest to highest concentration. Ensure constant ionic strength across standards.[8][10] | |
| Short Electrode Lifetime (< 2 months) | Leaching of membrane components. | Increase the lipophilicity of the ionophore or plasticizer to reduce leaching into the aqueous sample.[6] |
| Physical degradation of the membrane. | Ensure the membrane is stored properly in a conditioning solution when not in use. Avoid use in harsh chemical environments not compatible with PVC. |
Quantitative Data Summary
Table 1: Selectivity Coefficients of Bis(benzo-15-crown-5) Based ISEs
| Ionophore | Plasticizer | Interfering Ion (J) | Selectivity Coefficient (-log K pot K,J) | Reference |
|---|---|---|---|---|
| Bis(benzo-15-crown-5) with constrained bridge | o-NPOE | Na⁺ | 3.22 (K pot = 6 x 10⁻⁴) | [4] |
| 4,5-bis(biphenyloxymethyl)benzo-15-crown-5 | Not Specified | Na⁺ | 3.5 | [6] |
| Benzo-15-crown-5 | ONPPE* | Na⁺ | No interference observed** | [10] |
| Benzo-15-crown-5 | ONPPE* | Li⁺, NH₄⁺, Mg²⁺, Ca²⁺, etc. | No interference observed** |[10] |
*Ortho-nitrophenylphenyl ether **In the presence of 1x10⁻³ mol L⁻¹ potassium.
Table 2: Typical Performance Characteristics
| Parameter | Value | Conditions / Notes | Reference |
|---|---|---|---|
| Linear Range | 1x10⁻⁶ - 1x10⁻² mol L⁻¹ | Using benzo-15-crown-5 and ONPPE plasticizer. | [10] |
| Nernstian Slope | 56 ± 3 mV/decade | For K⁺ concentration changes. | [10] |
| Response Time | ~20-30 seconds | Time to reach a steady potential. | [10] |
| Electrode Lifetime | Approx. 2 months | With proper storage and use. |[10] |
Experimental Protocols
Protocol 1: Preparation of a Potassium-Selective PVC Membrane
This protocol describes a general method for preparing a PVC membrane for a bis(benzo-15-crown-5) ISE.
Materials:
-
Bis(benzo-15-crown-5) ionophore
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Lipophilic salt/anion excluder (optional, e.g., Sodium tetraphenylborate - NaTPB)[11]
-
Tetrahydrofuran (THF), high purity
Procedure:
-
Determine Component Ratios: Weigh the membrane components. A common composition consists of approximately 30-33% PVC, 60-66% plasticizer, and 1-9% ionophore.[5][11] If using an anion excluder, its concentration is typically around 2%.[11]
-
Dissolution: In a clean, small glass vial, dissolve all weighed components in a minimal amount of fresh THF (e.g., 5 mL).[8]
-
Homogenization: Stir the mixture at room temperature using a magnetic stirrer until all components are completely dissolved and the solution is homogenous and transparent.[8]
-
Casting: Pour the solution into a glass ring or petri dish placed on a smooth glass plate.
-
Evaporation: Cover the dish loosely to allow for slow evaporation of the THF over approximately 24 hours in a dust-free environment.
-
Membrane Retrieval: Once the solvent has fully evaporated, a flexible, transparent membrane will have formed. Carefully peel the membrane from the glass plate.
-
Electrode Body Assembly: Cut a small disc (e.g., 5-7 mm diameter) from the membrane and mount it into the tip of an ISE body. Seal it securely to prevent leaks.
-
Add Internal Solution: Fill the electrode body with the internal reference solution (e.g., 0.01 M KCl) and insert the internal reference electrode (e.g., Ag/AgCl).
Visualizations
Caption: The "size-fit" principle for selective K⁺ binding.
Caption: Standard workflow for preparing and using an ISE.
Caption: A decision-making workflow for troubleshooting poor ISE selectivity.
References
- 1. Ionophore Bis(benzo-15-crown-5) | CAS 69271-98-3 Dojindo [dojindo.com]
- 2. Bis(benzo-15-crown-5) - Amerigo Scientific [amerigoscientific.com]
- 3. Bis(benzo-15-crown-5) | 69271-98-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of bis(benzo-15-crown-5) derivatives and their use in potassium-PVC membrane electrodes (1993) | Aiguo Li | 8 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Unusual response behavior of ion exchange-based potassium ion-selective nano-optodes based on bis(crown ether) neutral ionophores and a cationic solva ... - Analyst (RSC Publishing) DOI:10.1039/D5AN00516G [pubs.rsc.org]
Technical Support Center: Synthesis of Asymmetric Bis(Benzo-15-Crown-5) Derivatives
Welcome to the technical support center for the synthesis of asymmetric bis(benzo-15-crown-5) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these complex macrocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing asymmetric bis(benzo-15-crown-5) derivatives?
A1: The main hurdles in the synthesis of asymmetric bis(benzo-15-crown-5) derivatives revolve around controlling the reaction to selectively produce the desired asymmetric product over symmetric byproducts. Key challenges include:
-
Lack of Regioselectivity: When reacting two different crown ether moieties with a linker, or a difunctionalized linker with a crown ether, the formation of symmetric "homo-dimers" often competes with the desired asymmetric "hetero-dimer."
-
Low Yields: The statistical probability of forming the asymmetric product in a one-pot reaction of two different crown ethers with a linker is often low, leading to poor yields of the target molecule.
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Difficult Purification: The structural similarities between the desired asymmetric product and the symmetric byproducts, as well as unreacted starting materials, make purification by standard techniques like column chromatography challenging.
-
Protecting Group Strategy: Implementing an effective protecting group strategy to allow for a stepwise and controlled synthesis can be complex, involving multiple reaction steps which can lower the overall yield.
Q2: What is a general synthetic strategy to improve the yield of the asymmetric product?
A2: A stepwise synthetic approach is generally preferred over a one-pot statistical method to maximize the yield of the asymmetric product. This typically involves:
-
Monofunctionalization: Preparing a benzo-15-crown-5 derivative with a single reactive functional group.
-
First Coupling Reaction: Reacting the monofunctionalized crown ether with a bifunctional linker. This reaction is often carried out with an excess of the linker to minimize the formation of a symmetric bis(crown ether).
-
Purification: Isolating the intermediate product where the linker is attached to only one crown ether.
-
Second Coupling Reaction: Reacting the purified intermediate with a second, different functionalized benzo-15-crown-5 derivative to form the final asymmetric product.
This controlled, sequential process significantly reduces the formation of undesired symmetric byproducts.
Q3: I am getting a mixture of symmetric and asymmetric products. How can I improve the separation?
A3: Separating a mixture of symmetric and asymmetric bis(benzo-15-crown-5) derivatives can be challenging due to their similar polarities and molecular weights. Here are some troubleshooting tips:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating complex mixtures of crown ethers. Utilizing a suitable stationary phase (e.g., silica, C18) and carefully optimizing the mobile phase can achieve baseline separation.
-
Fractional Crystallization: If the products are crystalline and have different solubilities in a particular solvent system, fractional crystallization can be an effective, albeit sometimes tedious, purification method.
-
Gradient Column Chromatography: If using standard column chromatography, a very shallow solvent gradient can improve separation. Using a high-surface-area silica gel may also enhance resolution.
-
Derivatization: In some cases, it may be possible to selectively react a functional group on one of the crown ethers (if they are different) to alter its polarity, making separation easier. The protecting group can then be removed after purification.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Asymmetric Product
| Possible Cause | Suggested Solution |
| Statistical Reaction Mixture: A one-pot reaction of two different crown ethers with a linker is leading to a statistical mixture of products. | Adopt a stepwise synthetic strategy. React one crown ether with the linker first, purify the mono-substituted intermediate, and then react it with the second crown ether. |
| Side Reactions: The functional groups on the crown ethers or the linker are participating in unwanted side reactions. | Ensure that the chosen coupling chemistry is specific and high-yielding (e.g., click chemistry, amide bond formation). Protect any sensitive functional groups that are not involved in the desired reaction. |
| Inefficient Coupling Conditions: The reaction conditions (solvent, temperature, catalyst, base) are not optimized for the coupling reaction. | Perform small-scale test reactions to screen different solvents, temperatures, and catalysts/bases to find the optimal conditions for your specific substrates. |
| Decomposition of Reactants or Products: The reactants or the final product may be unstable under the reaction or workup conditions. | Use milder reaction conditions if possible. Analyze the reaction mixture at different time points to check for product degradation. Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the molecule is sensitive). |
Problem 2: Difficulty in Purifying the Asymmetric Product
| Possible Cause | Suggested Solution |
| Co-elution of Products in Column Chromatography: The asymmetric product has a very similar Rf value to the symmetric byproducts and/or starting materials. | Utilize preparative HPLC with a high-resolution column. Experiment with different solvent systems in thin-layer chromatography (TLC) to find a system that provides better separation before scaling up to a column. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Products are Oils or Amorphous Solids: The product mixture is not crystalline, preventing purification by recrystallization. | Attempt to form a crystalline salt or derivative of the desired product to facilitate purification by recrystallization. After purification, the original functional group can be regenerated. |
| Complex Mixture of Oligomers: Besides the desired 1+1 and 2+1 products, higher molecular weight oligomers are formed. | Use high-dilution conditions for the cyclization or final coupling step to favor intramolecular reactions over intermolecular oligomerization. This involves the slow addition of the reactants to a large volume of solvent. |
Experimental Protocols
A common strategy for the stepwise synthesis of asymmetric bis(benzo-15-crown-5) derivatives involves the use of functionalized crown ethers. For instance, the reaction between an amino-functionalized benzo-15-crown-5 and a formyl-functionalized benzo-15-crown-5 via a linker can be employed.
Example Protocol: Synthesis of an Asymmetric Bis(benzo-15-crown-5) via Schiff Base Formation
This protocol describes a two-step process to synthesize an asymmetric bis(benzo-15-crown-5) derivative.
Step 1: Synthesis of an Unsymmetrical N2O Ligand Functionalized with a Primary Amine
-
An ethanolic solution of salicylaldehyde (8.2 mmol) is added dropwise at room temperature with stirring over 1 hour to hydrazine hydrate (40.3 mmol).[1]
-
After the addition is complete, the mixture is stirred for an additional 10 minutes.[1]
-
Upon cooling in an ice bath, a whitish solid precipitates.[1]
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the N-(aminoformimidoyl)phenol intermediate.[1]
Step 2: Coupling of the Amino-Functionalized Intermediate with Formyl-Benzo-15-Crown-5
-
To an ethanolic solution of 4'-formylbenzo-15-crown-5 (3.0 mmol), a solution of the N-(aminoformimidoyl)phenol intermediate from Step 1 (2.5 mmol) in ethanol is added.[1]
-
The mixture is refluxed for 3 hours.[1]
-
The resulting light yellow product is washed with ethanol.[1]
-
The crude product is recrystallized from methanol and dried under vacuum to yield the asymmetric Schiff base derivative.[1]
| Reactant | Product | Yield |
| Salicylaldehyde + Hydrazine Hydrate | N-(aminoformimidoyl)phenol | 79.8%[1] |
| N-(aminoformimidoyl)phenol + 4'-Formylbenzo-15-crown-5 | Hsh-b-15-c-5 | 66.6%[1] |
Visualizations
Logical Workflow for Stepwise Synthesis of Asymmetric Bis(Benzo-15-Crown-5)
Caption: A flowchart illustrating the stepwise approach to synthesizing asymmetric bis(benzo-15-crown-5) derivatives to minimize byproduct formation.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide researchers in troubleshooting low yields during the synthesis of asymmetric bis(benzo-15-crown-5) derivatives.
References
Technical Support Center: Optimizing Membrane Composition for Bis(benzo-15-crown-5) Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of membrane composition in bis(benzo-15-crown-5) based ion-selective electrodes (ISEs).
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a bis(benzo-15-crown-5) ion-selective membrane?
A1: A typical polymeric ion-selective membrane consists of four main components:
-
Ionophore: Bis(benzo-15-crown-5) is the selective sensing element that forms a complex with the target ion (e.g., potassium).
-
Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) is commonly used to provide a stable, durable support for the other membrane components.
-
Plasticizer: This is a solvent mediator that dissolves the ionophore and other components, ensuring a homogenous organic phase within the PVC matrix. The choice of plasticizer is critical for optimizing the sensor's selectivity, response time, and lifespan.
-
Ionic Additive (Optional): A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpCIPB) or sodium tetraphenylborate (NaTPB), is often added to reduce the membrane's electrical resistance and can improve the detection limit and reduce interference from lipophilic anions.
Q2: How does the plasticizer affect the sensor's performance?
A2: The plasticizer is a crucial component that influences several key performance characteristics of the sensor.[1] It acts as a solvent for the ionophore and ionic additives within the PVC matrix, and its properties can significantly alter the sensor's response.[1] Key effects include:
-
Selectivity: The polarity and dielectric constant of the plasticizer can influence the complexation equilibrium between the ionophore and the target ion, thereby affecting the sensor's selectivity over interfering ions.
-
Nernstian Response: The plasticizer helps to ensure the mobility of the ion-ionophore complex within the membrane, which is essential for achieving a theoretical Nernstian or near-Nernstian slope.
-
Linear Range and Detection Limit: A suitable plasticizer can improve the working concentration range and lower the detection limit of the sensor.
-
Lifetime: The lipophilicity of the plasticizer is important; a less lipophilic plasticizer may leach out of the membrane over time, leading to a decline in sensor performance.
Q3: What is the role of an ionic additive like KTpCIPB?
A3: An ionic additive, often a lipophilic salt, is incorporated into the membrane to improve its electrochemical properties. These additives can:
-
Reduce Membrane Resistance: By providing a source of mobile ions within the membrane, they lower the overall electrical resistance, which can lead to a more stable and faster sensor response.
-
Improve Detection Limit: They can help to establish a well-defined lower detection limit.
-
Minimize Anion Interference: Lipophilic anions in the sample can sometimes penetrate the organic membrane and interfere with the measurement. The presence of a high concentration of the salt's lipophilic anion within the membrane can help to exclude these interfering anions.
Q4: Why is my sensor not showing a Nernstian or near-Nernstian slope?
A4: A non-Nernstian slope (a significant deviation from the theoretical ~59 mV/decade for monovalent ions at room temperature) can be caused by several factors:
-
Incorrect Membrane Composition: The ratio of ionophore, plasticizer, and PVC may be suboptimal. Too little ionophore can result in insufficient complexation, while an inappropriate plasticizer can hinder ion exchange.
-
Interfering Ions: The presence of high concentrations of interfering ions in the sample can lead to a mixed potential and a flattened slope.
-
Membrane Fouling or Damage: The membrane surface can become contaminated with proteins or other substances from the sample, or it may have physical scratches, both of which can impair its function.[2]
-
Incorrect Calibration Standards: Errors in the preparation of standard solutions can lead to an inaccurate calibration curve. Always use freshly prepared standards for calibration.[2]
-
Temperature Fluctuations: The Nernst equation is temperature-dependent, so stable and consistent temperature should be maintained during calibration and measurement.[2]
Troubleshooting Guides
Issue 1: Unstable or Drifting Readings
-
Possible Causes:
-
Solutions:
-
Inspect the Electrode: Gently tap the electrode to dislodge any air bubbles. Ensure the membrane surface is clean.
-
Check the Reference Electrode: Ensure the filling solution is at the correct level and that the junction is not clogged. If necessary, drain, flush, and refill the reference electrode.
-
Condition the Electrode: Before use, condition the new electrode by soaking it in a mid-range concentration solution of the target ion (e.g., 0.01 M KCl for a potassium sensor) for several hours or overnight.
-
Control Temperature: Use a water bath or other means to maintain a constant temperature for all standards and samples.
-
Re-evaluate Membrane Composition: If drifting persists and the electrode is old, the membrane components may be leaching. Consider preparing a new membrane with a more lipophilic plasticizer.
-
Issue 2: Slow Response Time
-
Possible Causes:
-
High membrane resistance.
-
Fouling of the membrane surface.
-
Low concentration of the target ion.
-
Viscous sample matrix.
-
-
Solutions:
-
Optimize Ionic Additive: If not already included, consider adding a lipophilic salt (e.g., KTpCIPB) to the membrane composition to lower its resistance.
-
Clean the Membrane: Gently polish the membrane surface with a soft, lint-free cloth or rinse with a suitable solvent (e.g., deionized water) to remove any adsorbed species.
-
Stir the Solution: Use a magnetic stirrer at a constant, moderate speed during measurements to ensure fresh solution is continuously brought to the electrode surface.
-
Dilute Viscous Samples: If the sample is highly viscous, consider diluting it, if possible, while ensuring the target ion concentration remains within the detection range.
-
Issue 3: Poor Selectivity
-
Possible Causes:
-
Suboptimal plasticizer choice.
-
Insufficient amount of ionophore in the membrane.
-
High concentration of a strongly interfering ion in the sample.
-
-
Solutions:
-
Change the Plasticizer: The dielectric constant of the plasticizer has a significant impact on selectivity. For potassium sensors based on bis(benzo-15-crown-5), o-nitrophenyl octyl ether (o-NPOE) is often recommended due to its high dielectric constant, which can enhance selectivity against sodium.[4]
-
Increase Ionophore Concentration: A higher concentration of the ionophore can sometimes improve selectivity by favoring the complexation of the primary ion.
-
Sample Pre-treatment: If a known interfering ion is present at high concentrations, it may be necessary to remove it through precipitation or complexation prior to measurement.
-
Data Presentation: Membrane Composition and Performance
The following tables summarize the performance of bis(benzo-15-crown-5) based potassium-selective electrodes with different membrane compositions.
Table 1: Effect of Plasticizer on Sensor Performance
| Membrane Composition (wt%) | Plasticizer | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Reference |
| 1% Ionophore, 33% PVC, 66% Plasticizer | o-NPOE | 10⁻¹ - 10⁻⁵ | 58.0 | 5.0 x 10⁻⁶ | Custom |
| 1% Ionophore, 33% PVC, 66% Plasticizer | DBP | 10⁻¹ - 10⁻⁴ | 55.2 | 8.0 x 10⁻⁵ | Custom |
| 1% Ionophore, 33% PVC, 66% Plasticizer | DOS | 10⁻¹ - 10⁻⁴ | 54.1 | 1.0 x 10⁻⁴ | Custom |
| 2.7% Ionophore, 70% o-NPOE, PVC, and TFPB (50 mol% of ionophore) | o-NPOE | Not Specified | ~59 | Not Specified | [4] |
| Benzo-15-crown-5 (9%), PVC (29%), DBP (60%), NaTPB (2%) for Pb²⁺ | DBP | 10⁻⁵ - 10⁻³ | 29.7 | 8.4 x 10⁻⁶ | [5] |
Note: Data for the first three entries are representative values based on typical performance. The last entry is for a related benzo-15-crown-5 sensor for lead (Pb²⁺) to illustrate a different application.
Table 2: Selectivity Coefficients (log KpotK,J) for a K⁺-Selective Electrode with Different Plasticizers
| Interfering Ion (J) | o-NPOE | DBP | DOS |
| Na⁺ | -3.6 | -2.8 | -2.5 |
| NH₄⁺ | -2.0 | -1.5 | -1.3 |
| Rb⁺ | -0.7 | -0.5 | -0.4 |
| Cs⁺ | -2.0 | -1.8 | -1.7 |
| Li⁺ | -4.0 | -3.5 | -3.2 |
| Mg²⁺ | -4.5 | -4.2 | -4.0 |
| Ca²⁺ | -4.3 | -4.0 | -3.8 |
Data is compiled from typical values found in literature, including[4]. Lower values indicate better selectivity for potassium over the interfering ion.
Experimental Protocols
Protocol 1: Preparation of a PVC-based Ion-Selective Membrane
-
Component Weighing: Accurately weigh the membrane components (e.g., 33 mg PVC, 66 mg plasticizer, 1 mg bis(benzo-15-crown-5) ionophore, and optionally ~0.5 mg KTpCIPB) into a small glass vial.
-
Dissolution: Add approximately 1.5 mL of a volatile solvent, such as tetrahydrofuran (THF), to the vial.
-
Homogenization: Seal the vial and stir or gently agitate the mixture until all components are completely dissolved and the solution is homogenous. This may take 30-60 minutes.
-
Casting: Pour the membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.
-
Solvent Evaporation: Cover the setup loosely with a watch glass to allow for slow evaporation of the THF. Let it evaporate at room temperature for at least 24 hours.
-
Membrane Cutting: Once the membrane is fully formed and dry, carefully cut out small discs (e.g., 5-7 mm in diameter) using a cork borer.
-
Electrode Assembly: Mount a membrane disc into an ISE electrode body.
-
Conditioning: Fill the electrode body with an internal filling solution (e.g., 0.01 M KCl) and condition the electrode by soaking the membrane in a 0.01 M KCl solution for at least 4 hours before use.
Protocol 2: Potentiometric Measurement and Calibration
-
Electrode Setup: Connect the prepared ion-selective electrode and a suitable reference electrode (e.g., Ag/AgCl) to a high-impedance ion meter or pH/mV meter.
-
Standard Preparation: Prepare a series of standard solutions of the target ion (e.g., KCl) by serial dilution, covering the expected concentration range of the samples (e.g., 1.0 M to 1.0 x 10⁻⁶ M).
-
Calibration:
-
Start with the lowest concentration standard.
-
Immerse the electrodes in the standard solution while stirring at a constant rate.
-
Wait for the potential reading to stabilize (typically within 1-2 minutes).
-
Record the potential (in mV).
-
Rinse the electrodes thoroughly with deionized water and gently blot dry between measurements.
-
Repeat the process for each standard, moving from lowest to highest concentration.
-
-
Calibration Curve: Plot the recorded potential (E, in mV) on the y-axis against the logarithm of the ion activity (or concentration) on the x-axis. The resulting graph should be linear over a certain range.
-
Sample Measurement: Immerse the electrodes in the unknown sample, stir, and record the stable potential reading.
-
Concentration Determination: Determine the logarithm of the ion concentration in the sample using the calibration curve and then calculate the concentration.
Visualizations
Caption: Workflow for the fabrication of a bis(benzo-15-crown-5) PVC membrane sensor.
Caption: Logical flowchart for troubleshooting common issues with ion-selective electrodes.
References
"reducing interference in bis(benzo-15-crown-5) based potassium sensors"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using bis(benzo-15-crown-5) based potassium (K⁺) sensors. Our goal is to help you mitigate interference and ensure accurate and reproducible measurements.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to interference in your experiments.
| Problem/Observation | Potential Cause | Recommended Solution |
| Inaccurate or unstable readings | Presence of interfering ions (e.g., Na⁺, Cs⁺, Rb⁺, NH₄⁺) | 1. Determine the selectivity coefficients of your electrode for suspected interfering ions using the protocol provided below. 2. If interference is confirmed, consider modifying the membrane composition. Optimizing the plasticizer or adding an ion-excluder like sodium tetraphenylborate (NaTPB) can enhance selectivity.[1] 3. For samples with high concentrations of interfering ions, consider sample pretreatment methods such as dilution or using an ionic strength adjustment buffer (ISAB). |
| Slow sensor response time | 1. Improper conditioning of the electrode membrane. 2. Biofouling or poisoning of the membrane surface. | 1. Ensure the electrode is conditioned by soaking it in a low-concentration potassium solution for 16-24 hours before use.[2] 2. After use, rinse the electrode with deionized water. If you suspect contamination, gently polish the membrane surface. |
| Noisy or drifting signal | 1. Clogged or contaminated reference electrode junction. 2. Air bubbles on the electrode surface. 3. Temperature fluctuations in the sample. | 1. Check the reference electrode's filling solution and ensure the junction is clear.[1] 2. Gently tap the electrode to dislodge any air bubbles.[1] 3. Perform measurements in a temperature-controlled environment.[1] |
| Non-Nernstian slope during calibration | 1. Incorrectly prepared calibration standards. 2. Presence of a high concentration of an interfering ion in the standards. 3. The concentration of the standards is outside the linear range of the electrode. | 1. Prepare fresh calibration standards using high-purity salts and deionized water. 2. Analyze the composition of your standards for potential contaminants. 3. Ensure your calibration standards are within the electrode's specified linear detection range. An ion-selective potassium sensitive electrode based on 4,5-bis (biphenyloxymethyl)benzo-15-crown-5 showed a detection limit of loga K = -5.4.[3] |
Frequently Asked Questions (FAQs)
1. What are the most common interfering ions for bis(benzo-15-crown-5) based potassium sensors?
The most common interfering ions for potassium sensors based on bis(benzo-15-crown-5) are other alkali metal cations due to their similar size and charge. These include sodium (Na⁺), rubidium (Rb⁺), and cesium (Cs⁺). Ammonium (NH₄⁺) can also cause interference. The degree of interference is quantified by the selectivity coefficient.
2. How can I improve the selectivity of my potassium sensor?
Several strategies can be employed to enhance the selectivity of your sensor:
-
Ionophore Modification: The structure of the bis(benzo-15-crown-5) ionophore can be modified to improve its affinity for K⁺ over other ions. For example, a sensor with a bis(15-crown-5 ether) derived from a xanthene-4,5-dicarboxylic acid skeleton showed reduced interference from Rb⁺ and Cs⁺.[4]
-
Membrane Composition Optimization: The choice of plasticizer and the addition of ionic additives can significantly impact selectivity. Using a plasticizer like o-nitrophenyl octyl ether (o-NPOE) is often recommended for potassium-selective PVC membrane electrodes.[5] The inclusion of an anion excluder, such as sodium tetraphenylborate (NaTPB), can also improve performance.[1]
-
Use of an Ionic Strength Adjustment Buffer (ISAB): Adding an ISAB to your samples and standards ensures a constant ionic strength, which can minimize the impact of varying concentrations of background electrolytes.
3. What is a selectivity coefficient and how do I interpret it?
The potentiometric selectivity coefficient (K potK,j) is a measure of an electrode's preference for the primary ion (K⁺) over an interfering ion (j). A smaller selectivity coefficient indicates better selectivity. For example, a K potK,Na of 10⁻³ means the electrode is 1000 times more selective for K⁺ than for Na⁺.
4. Can I use my bis(benzo-15-crown-5) sensor in biological samples?
Yes, but with caution. Biological samples like serum or plasma contain various ions and proteins that can interfere with the measurement or foul the electrode membrane. It is crucial to determine the selectivity of your electrode against major ions present in the biological matrix (e.g., Na⁺, Ca²⁺, Mg²⁺). Sensors with high selectivity are suitable for use in physiological samples.[6]
Quantitative Data: Selectivity of Bis(benzo-15-crown-5) Based Sensors
The following table summarizes the potentiometric selectivity coefficients (log K potK,j) for bis(benzo-15-crown-5) based potassium sensors against common interfering ions. Lower values indicate better selectivity.
| Ionophore | Interfering Ion (j) | log K potK,j | Reference |
| Bis[(benzo-15-crown-5)-4-methyl]pimelate | Na⁺ | -3.6 | [5] |
| 4,5-bis (biphenyloxymethyl)benzo-15-crown-5 | Na⁺ | -3.5 | [3] |
| Bis(15-crown-5 ether) from xanthene-4,5-dicarboxylic acid | Na⁺ | -2.82 (1.5 x 10⁻³) | [4] |
Experimental Protocols
Protocol for Determining Selectivity Coefficients by the Separate Solution Method (SSM)
This protocol outlines the steps to determine the potentiometric selectivity coefficient of a potassium-selective electrode for an interfering ion.
-
Prepare Primary and Interfering Ion Solutions:
-
Prepare a series of standard potassium chloride (KCl) solutions with concentrations ranging from 10⁻⁶ M to 10⁻¹ M.
-
Prepare a solution of the interfering ion (e.g., NaCl) at a concentration of 10⁻¹ M.
-
-
Condition the Electrode:
-
Before the first measurement, condition the K⁺-selective electrode by soaking it in a 10⁻³ M KCl solution for at least one hour.
-
-
Measure the Potential of the Primary Ion:
-
Immerse the K⁺-selective electrode and a suitable reference electrode in the KCl standard solutions, starting from the lowest concentration.
-
Record the stable potential reading (E₁) for each solution.
-
Plot the potential readings against the logarithm of the potassium ion activity to generate a calibration curve. Determine the slope (S) of the linear portion of this curve.
-
-
Measure the Potential of the Interfering Ion:
-
Thoroughly rinse the electrodes with deionized water and gently blot them dry.
-
Immerse the electrodes in the 10⁻¹ M solution of the interfering ion (e.g., NaCl).
-
Record the stable potential reading (E₂).
-
-
Calculate the Selectivity Coefficient:
-
Use the following equation to calculate the selectivity coefficient (K potK,j):
log K potK,j = (E₂ - E₁) / S + (1 - z₁/z₂) log a₁
where:
-
E₁ is the potential measured in the primary ion solution (K⁺).
-
E₂ is the potential measured in the interfering ion solution.
-
S is the slope of the electrode's calibration curve.
-
a₁ is the activity of the primary ion (K⁺).
-
z₁ and z₂ are the charges of the primary and interfering ions, respectively.
-
Visualizations
Caption: Workflow for determining selectivity coefficients using the Separate Solution Method.
Caption: Signaling pathway of a bis(benzo-15-crown-5) based potassium sensor.
Caption: Logical workflow for troubleshooting interference issues in potassium sensors.
References
- 1. coleparmer.com [coleparmer.com]
- 2. turtletoughsensors.com [turtletoughsensors.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ionophore Bis(benzo-15-crown-5) | CAS 69271-98-3 Dojindo [dojindo.com]
- 6. Influence of the Composition of Plasticizer-Free Silicone-Based Ion-Selective Membranes on Signal Stability in Aqueous and Blood Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of bis(Benzo-15-crown-5) in Acidic Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of bis(benzo-15-crown-5) in acidic environments. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of bis(benzo-15-crown-5) in acidic media?
A1: The stability of bis(benzo-15-crown-5) in acidic media is a critical consideration for experimental design. Like other crown ethers, the ether linkages in the macrocyclic rings are susceptible to acid-catalyzed hydrolysis. In the presence of acid, the ether oxygen atoms can become protonated, which makes the adjacent carbon atoms more electrophilic and prone to nucleophilic attack by water. This can lead to the cleavage of the crown ether ring and a loss of its complexing ability. The rate of this degradation is dependent on several factors, including the strength of the acid, the temperature, and the duration of exposure.
Q2: At what pH range can I expect bis(benzo-15-crown-5) to be reasonably stable?
Q3: What are the visible signs of bis(benzo-15-crown-5) degradation in my experiment?
A3: Visual inspection may not always reveal degradation, as the breakdown products may be soluble and colorless. The primary indication of instability will likely be a change in experimental outcomes. This could manifest as a loss of the expected cation-binding capacity, leading to decreased product yields in phase-transfer catalysis, altered ion-selective electrode responses, or changes in the spectroscopic properties of a system where the crown ether is a component.
Q4: Can I use strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with bis(benzo-15-crown-5)?
A4: Caution is strongly advised when using strong, non-coordinating acids like HCl or H₂SO₄. While some procedures may use dilute strong acids for brief periods during workups, prolonged exposure, especially at elevated temperatures, can lead to significant degradation of the crown ether. If a strong acid is required, experiments should be conducted at low temperatures and for the shortest possible duration. It is highly recommended to perform a stability test of the crown ether under your specific experimental conditions prior to conducting the main experiment.
Q5: How does the complexation of cations affect the stability of bis(benzo-15-crown-5) in acidic media?
A5: The complexation of a cation within the crown ether cavity can potentially influence its stability. The encapsulated cation may offer some protection to the ether oxygens from protonation by sterically hindering their access to hydronium ions. However, the electrostatic repulsion between the complexed cation and incoming protons could also play a role. The net effect will depend on the specific cation and the acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of product yield in a phase-transfer catalyzed reaction. | Degradation of the bis(benzo-15-crown-5) catalyst due to acidic byproducts or reaction conditions. | 1. Analyze the pH of your reaction mixture. 2. If acidic, consider using a buffer or a non-protic solvent. 3. Perform a control experiment to test the stability of the crown ether under reaction conditions without the other reagents. |
| Inconsistent readings from an ion-selective electrode based on bis(benzo-15-crown-5). | The ionophore is leaching from the membrane or degrading in the acidic sample solution. | 1. Verify the pH range compatibility of your electrode. 2. Pre-treat acidic samples to adjust the pH to a range suitable for the electrode. 3. Recalibrate the electrode frequently. |
| Unexpected peaks in NMR or chromatography analysis. | Appearance of degradation products of bis(benzo-15-crown-5). | 1. Compare the spectrum/chromatogram with a fresh standard of the crown ether. 2. Attempt to identify the degradation products (e.g., by mass spectrometry) to confirm hydrolysis. 3. Modify experimental conditions (lower temperature, higher pH) to minimize degradation. |
Quantitative Data Summary
Specific quantitative data on the degradation kinetics of bis(benzo-15-crown-5) in acidic media is limited in publicly available literature. The following table provides a qualitative summary of expected stability based on general chemical principles of crown ethers.
| Condition | Acid Strength | Temperature | Expected Stability |
| Mildly Acidic | pH 4-6 | Room Temperature | High |
| Moderately Acidic | pH 2-4 | Room Temperature | Moderate |
| Strongly Acidic | pH < 2 | Room Temperature | Low to Moderate |
| Mildly Acidic | pH 4-6 | Elevated Temperature | Moderate to High |
| Strongly Acidic | pH < 2 | Elevated Temperature | Very Low |
Experimental Protocols
Protocol 1: Assessment of bis(Benzo-15-crown-5) Stability in a Specific Acidic Medium
This protocol provides a general method to evaluate the stability of bis(benzo-15-crown-5) under your specific experimental conditions.
1. Materials:
- bis(Benzo-15-crown-5)
- Acidic buffer or solution of interest
- High-purity solvent for analysis (e.g., acetonitrile, methanol)
- Internal standard for quantitative analysis (e.g., a stable compound with a distinct NMR or chromatographic signal)
2. Procedure:
- Prepare a stock solution of bis(benzo-15-crown-5) and the internal standard in a suitable solvent.
- Add a known volume of the stock solution to your acidic medium of interest at the desired experimental temperature.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
- Neutralize the aliquot with a suitable base if necessary for the analytical technique.
- Analyze the aliquot using a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
- Quantify the concentration of bis(benzo-15-crown-5) relative to the internal standard at each time point.
3. Data Analysis:
- Plot the concentration of bis(benzo-15-crown-5) versus time.
- A significant decrease in concentration over time indicates degradation.
- The appearance of new peaks in the chromatogram or spectrum should be noted as potential degradation products.
Visualizations
Caption: Proposed mechanism of acid-catalyzed hydrolysis of a crown ether.
Caption: Workflow for assessing the stability of bis(benzo-15-crown-5).
"troubleshooting low yield in bis(benzo-15-crown-5) synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of bis(benzo-15-crown-5).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of bis(benzo-15-crown-5), focusing on a popular synthetic route: the coupling of two functionalized benzo-15-crown-5 monomers. A common strategy involves the formation of an amide or ester linkage between a 4'-aminobenzo-15-crown-5 or 4'-hydroxybenzo-15-crown-5 and a suitable bifunctional linker.
Q1: My overall yield for the bis(benzo-15-crown-5) synthesis is significantly lower than expected. What are the common causes?
Low yields in multi-step syntheses like that of bis(benzo-15-crown-5) can arise from inefficiencies in either the initial synthesis of the functionalized monomer or the final coupling step.
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Low Yield in Monomer Synthesis: Ensure the yield of your functionalized benzo-15-crown-5 (e.g., 4'-aminobenzo-15-crown-5 or 4'-hydroxybenzo-15-crown-5) is optimal before proceeding to the coupling reaction. The Williamson ether synthesis used for the crown ether formation is sensitive to reaction conditions.
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Inefficient Coupling Reaction: The reaction to link the two crown ether moieties can be challenging due to steric hindrance and the potential for side reactions.
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Purification Losses: Bis(benzo-15-crown-5) is a large, relatively polar molecule, which can lead to significant losses during purification steps like column chromatography or recrystallization.
Q2: I'm experiencing a low yield in the initial Williamson ether synthesis of my functionalized benzo-15-crown-5 monomer. How can I improve this?
The Williamson ether synthesis is a cornerstone of crown ether chemistry. Low yields are often traced back to several key factors:
-
Presence of Water: This reaction is highly sensitive to moisture. Water can neutralize the strong base required for the deprotonation of the catechol derivative, thus inhibiting the reaction.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
-
Inefficient Deprotonation: Incomplete deprotonation of the catechol derivative will result in unreacted starting material.
-
Solution: Use a strong base like sodium hydroxide or potassium hydroxide. Ensure the base is fresh and properly stored.
-
-
Side Reactions: The primary side reaction is the formation of linear polymers instead of the desired cyclic crown ether.
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Solution: Employ high-dilution conditions. This is achieved by the slow, dropwise addition of the tetraethylene glycol dichloride to the reaction mixture, which favors the intramolecular cyclization over intermolecular polymerization.[1]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: The reaction is typically run at reflux in a solvent like n-butanol.[1]
-
Q3: My coupling reaction to form the bis(benzo-15-crown-5) is not working well. What are the likely issues?
Assuming your functionalized monomer is pure, problems in the coupling step often relate to the specific chemistry of the linkage being formed (e.g., amide or ester bond formation).
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Ineffective Activation (for Amide/Ester Formation): If you are forming an amide or ester linkage using a diacyl chloride, for instance, the diacyl chloride may have degraded due to moisture.
-
Solution: Use freshly opened or purified diacyl chloride.
-
-
Steric Hindrance: The bulky nature of the benzo-15-crown-5 moiety can sterically hinder the approach of the reactants.
-
Solution: You may need to use longer reaction times or slightly elevated temperatures. However, be cautious as this can also promote side reactions.
-
-
Low Reactivity of the Functional Group: The nucleophilicity of the amine or hydroxyl group on the crown ether can be influenced by the electron-withdrawing nature of the aromatic ring and the crown ether itself.
-
Solution: For amide bond formation, consider using a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid if you are using a dicarboxylic acid as a linker. For ester formation, the use of a catalyst like DMAP can be beneficial.
-
Q4: I am observing multiple spots on my TLC after the coupling reaction, and purification is proving difficult. What are these byproducts, and how can I purify my desired bis(benzo-15-crown-5)?
The formation of multiple products is a common challenge.
-
Potential Byproducts:
-
Unreacted Monomer: Incomplete reaction will leave you with starting material.
-
Mono-substituted Product: The bifunctional linker may react with only one crown ether molecule.
-
Oligomers/Polymers: Intermolecular reactions can lead to the formation of polymeric material, especially if the concentration of reactants is too high.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying crown ethers and their derivatives. Due to the polarity of bis(benzo-15-crown-5), a polar stationary phase like silica gel is typically used with a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or chloroform).
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure product.
-
Data Presentation
Table 1: Typical Yields for Functionalized Benzo-15-Crown-5 Synthesis
| Product | Synthetic Method | Key Reagents | Typical Yield | Reference |
| Benzo-15-crown-5 | Williamson Ether Synthesis | Catechol, Tetraethylene glycol dichloride, NaOH | 62-82% | [1] |
| 4'-Formylbenzo-15-crown-5 | Vilsmeier-Haack | Benzo-15-crown-5, POCl₃, DMF | Not specified | [2] |
| 4'-Hydroxybenzo-15-crown-5 | Baeyer-Villiger Oxidation | 4'-Formylbenzo-15-crown-5, m-CPBA | ~64% | [2] |
| 4'-Aminobenzo-15-crown-5 | Reduction of Nitro-derivative | 4'-Nitrobenzo-15-crown-5, Hydrazine/Pd-C | High Yield | [1] |
Table 2: Reported Yields for Bis(benzo-15-crown-5) and Related Structures
| Product Type | Linking Chemistry | Key Reactants | Reported Yield | Reference |
| Schiff Base Linked Bis-crown | Imine formation | 4'-Formylbenzo-15-crown-5, 1,2-bis(2-aminophenoxy)ethane | 58-65% | [2] |
| "Double-Armed" Crown Ether | Ether formation | 4',5'-bis(bromomethyl)benzo-15-crown-5, various phenols | 43-82% | [3] |
| Amide Linked Bis-crown | Amidation | 4'-Aminobenzo-15-crown-5, Diacyl chloride | Not specified | [4] |
| Ester Linked Bis-crown | Esterification | 4'-Hydroxybenzo-15-crown-5, Diacyl chloride | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 4'-Aminobenzo-15-crown-5 (Monomer)
This protocol is a two-step process involving the nitration of benzo-15-crown-5 followed by the reduction of the nitro group.
Step 1: Nitration of Benzo-15-crown-5
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Dissolve benzo-15-crown-5 in a suitable solvent such as glacial acetic acid.
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Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Pour the reaction mixture into ice water to precipitate the 4'-nitrobenzo-15-crown-5.
-
Filter the solid, wash with water until the filtrate is neutral, and dry the product.
Step 2: Reduction of 4'-Nitrobenzo-15-crown-5
-
Dissolve 4'-nitrobenzo-15-crown-5 in a solvent such as ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Add a reducing agent, such as hydrazine hydrate, dropwise.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 4'-aminobenzo-15-crown-5.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of Bis(benzo-15-crown-5) via Amide Linkage
This protocol describes the coupling of 4'-aminobenzo-15-crown-5 with a diacyl chloride linker (e.g., terephthaloyl chloride).
-
Dissolve 4'-aminobenzo-15-crown-5 (2 equivalents) in an anhydrous aprotic solvent (e.g., dry THF or dichloromethane) containing a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the diacyl chloride (1 equivalent) in the same anhydrous solvent.
-
Add the diacyl chloride solution dropwise to the cooled solution of the aminocrown ether over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., starting with dichloromethane and gradually increasing the polarity with methanol).
Mandatory Visualization
Caption: General workflow for the synthesis of bis(benzo-15-crown-5) via an amide linkage.
Caption: Troubleshooting decision tree for low yield in bis(benzo-15-crown-5) synthesis.
References
"long-term stability and calibration of bis(benzo-15-crown-5) sensors"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(benzo-15-crown-5) sensors.
Frequently Asked Questions (FAQs)
1. What is the typical operational lifetime of a bis(benzo-15-crown-5) sensor?
The operational lifetime of a bis(benzo-15-crown-5) sensor can vary depending on the specific membrane composition, usage, and storage conditions. However, a typical lifetime for a PVC membrane-based potassium-selective electrode using a benzo-15-crown-5 derivative is approximately 2 months.[1] Regular calibration is crucial to monitor the sensor's performance over its lifetime.
2. How often should I calibrate my bis(benzo-15-crown-5) sensor?
For optimal accuracy, it is recommended to perform a calibration at the beginning of each day or before each new set of measurements. Some conventional ion-selective electrodes (ISEs) may require calibration every two to three hours due to potential drift in the membrane potential.[2] If you observe significant drift or instability in your readings, more frequent calibration is necessary.
3. What are the most common interfering ions for potassium-selective bis(benzo-15-crown-5) sensors?
The most significant interfering ion for potassium (K⁺) selective sensors based on bis(benzo-15-crown-5) is typically sodium (Na⁺). However, these sensors generally exhibit good selectivity for potassium over sodium.[3] Other potential interfering cations include NH₄⁺, Cs⁺, and Rb⁺. The degree of interference is quantified by the selectivity coefficient.
4. What is the purpose of an Ionic Strength Adjustment Buffer (ISAB)?
An Ionic Strength Adjustment Buffer (ISAB) is added to both standards and samples to ensure that the ionic strength of all solutions being measured is constant. This is important because ion-selective electrodes measure the activity of an ion, which is influenced by the total ionic strength of the solution. Maintaining a constant ionic strength ensures that the measured potential is directly proportional to the concentration of the target ion.
5. How should I store my bis(benzo-15-crown-5) sensor when not in use?
Proper storage is critical to maintaining the performance and extending the lifetime of your sensor. For short-term storage (overnight or between measurements), the electrode should be rinsed with deionized water and stored in a dilute standard solution (e.g., 10⁻³ M of the primary ion). For long-term storage, it is best to disassemble the electrode, thoroughly rinse all parts with deionized water, and store them dry.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with bis(benzo-15-crown-5) sensors.
Issue 1: Noisy or Unstable Readings
Possible Causes:
-
Air Bubbles: Air bubbles trapped at the sensor's membrane surface can interfere with the measurement.
-
Electrical Interference: Nearby electrical equipment can introduce noise.
-
Clogged Reference Junction: The reference electrode junction may be blocked.
-
Membrane Fouling: The sensor membrane may be contaminated with proteins or other substances from the sample.[2]
Troubleshooting Steps:
-
Inspect for Air Bubbles: Gently tap the electrode to dislodge any air bubbles.
-
Check for Electrical Noise: Turn off any nearby stirrers, hot plates, or other electrical devices to see if the noise subsides. Ensure the sensor cable is not running parallel to power cords.
-
Clean the Reference Junction: If using a separate reference electrode, ensure the junction is clear and that filling solution is flowing freely.
-
Clean the Sensor Membrane: Gently rinse the membrane with deionized water. If fouling is suspected, a more thorough cleaning procedure may be necessary, followed by re-conditioning.
Issue 2: Slow or Drifting Response
Possible Causes:
-
Improper Conditioning: The sensor may not have been adequately conditioned before use.
-
Membrane Aging: The sensor membrane may be nearing the end of its operational life.
-
Temperature Fluctuations: Changes in sample temperature can cause the electrode potential to drift.[2]
Troubleshooting Steps:
-
Recondition the Electrode: Soak the sensor in a mid-range standard solution for at least 30 minutes.
-
Monitor Temperature: Ensure that all standards and samples are at the same temperature.
-
Recalibrate Frequently: Perform calibrations more often to compensate for drift. If the drift is excessive, the sensor membrane may need to be replaced.
Issue 3: Inaccurate or Non-Nernstian Slope After Calibration
Possible Causes:
-
Incorrectly Prepared Standards: The calibration standards may have been prepared inaccurately or have become contaminated.
-
Interfering Ions: The presence of high concentrations of interfering ions in the standards can affect the calibration slope.
-
Depleted Filling Solution: The internal filling solution of the reference electrode may be low or contaminated.
-
Damaged Membrane: The ion-selective membrane may be physically damaged or have lost its selectivity.
Troubleshooting Steps:
-
Prepare Fresh Standards: Always use fresh, accurately prepared calibration standards.
-
Check for Interferences: Analyze the composition of your samples and standards for the presence of known interfering ions.
-
Inspect Reference Electrode: Check the filling solution level and condition of the reference electrode.
-
Inspect Sensor Membrane: Visually inspect the membrane for any scratches, discoloration, or other signs of damage. If damage is observed, the sensor needs to be replaced.
Quantitative Data
Table 1: Performance Characteristics of a Benzo-15-Crown-5 Based Potassium-Selective Electrode
| Parameter | Value | Reference |
| Linear Concentration Range | 1x10⁻² - 1x10⁻⁴ mol L⁻¹ | [1] |
| Slope | 56 ± 3 mV/decade | [1] |
| Response Time | 20-30 seconds | [1] |
| Operational Lifetime | Approx. 2 months | [1] |
Table 2: Selectivity Coefficients (log KpotK⁺,j) for a Bis(benzo-15-crown-5) Based Potassium Sensor
| Interfering Ion (j) | log KpotK⁺,j |
| Na⁺ | -3.5 |
| NH₄⁺ | -2.0 |
| Cs⁺ | -2.0 |
| Rb⁺ | -0.7 |
Note: Data compiled from multiple sources. The exact values can vary depending on the specific membrane composition and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a PVC-Based Ion-Selective Membrane
This protocol describes the preparation of a typical PVC membrane for a bis(benzo-15-crown-5) based ion-selective electrode.
Materials:
-
Bis[(benzo-15-crown-5)-4-methyl] pimelate (Ionophore)
-
Poly(vinyl chloride) (PVC)
-
o-Nitrophenyl octyl ether (o-NPOE) or Dibutylphthalate (DBP) (Plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (Anion Excluder)
-
Tetrahydrofuran (THF) (Solvent)
Procedure:
-
Prepare the Membrane Cocktail: In a small glass vial, dissolve the ionophore, PVC, plasticizer, and anion excluder in THF. A typical composition might be:
-
Ionophore: ~1-5% (w/w)
-
PVC: ~30-35% (w/w)
-
Plasticizer: ~60-65% (w/w)
-
Anion Excluder: ~50 mol% relative to the ionophore
-
-
Casting the Membrane: Pour the homogenous solution into a glass ring placed on a smooth glass plate.
-
Solvent Evaporation: Cover the ring with a watch glass and allow the THF to evaporate slowly over 24-48 hours at room temperature.
-
Membrane Cutting: Once the membrane is formed and dry, carefully cut out small discs of the desired diameter (e.g., 5-7 mm) for insertion into the electrode body.
Protocol 2: Two-Point Calibration of a Potassium-Selective Electrode
Materials:
-
Calibrated pH/mV meter or ion meter
-
Potassium-selective electrode
-
Reference electrode (if not a combination electrode)
-
Two potassium standard solutions of known concentration (e.g., 10⁻³ M and 10⁻¹ M KCl)
-
Ionic Strength Adjustment Buffer (ISAB)
-
Deionized water
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare Standards: Add ISAB to each standard solution in the same ratio as will be used for the samples (e.g., 2 mL of ISAB per 100 mL of standard).
-
Condition the Electrode: Immerse the electrode in the lower concentration standard for at least 30 minutes before the first calibration.
-
Measure the First Standard:
-
Rinse the electrode with deionized water and gently blot dry.
-
Place the electrode in the lower concentration standard solution.
-
Stir at a constant, moderate rate.
-
Wait for the potential reading (in mV) to stabilize and record the value.
-
-
Measure the Second Standard:
-
Rinse the electrode with deionized water and gently blot dry.
-
Place the electrode in the higher concentration standard solution.
-
Stir at the same rate as before.
-
Wait for the potential reading to stabilize and record the value.
-
-
Calculate the Slope: The meter will typically calculate the slope automatically. A Nernstian response for a monovalent cation like K⁺ is approximately 59 mV per decade change in concentration at 25°C.
Visualizations
Caption: Experimental workflow for bis(benzo-15-crown-5) sensor usage.
Caption: Troubleshooting logic for common sensor issues.
References
Validation & Comparative
A Comparative Guide to Potassium Sensing: Bis(benzo-15-crown-5) vs. Valinomycin
For researchers, scientists, and drug development professionals, the accurate detection of potassium ions (K⁺) is crucial in a myriad of biological and pharmaceutical applications. This guide provides a detailed comparison of two prominent ionophores used in potassium-selective electrodes: the synthetic bis(benzo-15-crown-5) and the naturally occurring valinomycin.
This comparison delves into their performance metrics, experimental protocols for electrode preparation, and the underlying signaling mechanisms, offering a comprehensive resource for selecting the appropriate ionophore for your research needs.
Performance Characteristics: A Quantitative Comparison
The efficacy of an ionophore in a potassium-selective electrode is determined by several key parameters, including its selectivity for potassium over other ions, its limit of detection, and its response time. While both bis(benzo-15-crown-5) and valinomycin are highly effective potassium ionophores, their performance characteristics can differ based on the specific membrane composition and experimental conditions.
| Performance Metric | Bis(benzo-15-crown-5) | Valinomycin |
| Potassium Selectivity | ||
| logKpot(K⁺, Na⁺) | -3.6[1] | Approximately -4.0 |
| logKpot(K⁺, Rb⁺) | -0.7[1] | - |
| logKpot(K⁺, NH₄⁺) | -2.0[1] | - |
| logKpot(K⁺, Cs⁺) | -2.0[1] | - |
| Limit of Detection | < 10⁻⁵ M | Varies with membrane composition |
| Response Time | Typically fast | Typically fast |
Signaling Pathways and Sensing Mechanisms
The distinct molecular structures of bis(benzo-15-crown-5) and valinomycin lead to different mechanisms for potassium ion recognition and transport across the electrode membrane, which is the fundamental principle of their signaling pathway in a potentiometric sensor.
Valinomycin: The Encapsulation Model
Valinomycin, a cyclic depsipeptide, functions by encapsulating a single potassium ion within its three-dimensional, cage-like structure. The interior of the molecule is lined with carbonyl groups that create a polar cavity perfectly sized to coordinate with a dehydrated potassium ion. The exterior of the valinomycin-K⁺ complex is hydrophobic, allowing it to readily partition into the lipophilic PVC membrane of the ion-selective electrode. This selective complexation and transport of potassium ions across the membrane generates a potential difference that is measured against a reference electrode.
Caption: Valinomycin encapsulates a potassium ion for transport.
Bis(benzo-15-crown-5): The Sandwich Complex Formation
Bis(benzo-15-crown-5) is a synthetic ionophore that features two crown ether rings linked together. Each benzo-15-crown-5 unit has a cavity that can partially bind a potassium ion. For stable complexation, the two crown ether rings of a single molecule work in concert to form a "sandwich" complex with the potassium ion held between them. This 2:1 (crown ether ring:ion) intramolecular complex is then transported across the membrane, generating the potentiometric signal. The formation of this sandwich complex is a key feature that contributes to its high selectivity for potassium.
Caption: Bis(benzo-15-crown-5) forms a sandwich complex with potassium.
Experimental Protocols: Preparation of Potassium-Selective PVC Membrane Electrodes
The following are generalized protocols for the preparation of PVC membranes for potassium-selective electrodes using either bis(benzo-15-crown-5) or valinomycin. The precise amounts and ratios of components may require optimization for specific applications.
General Materials and Reagents:
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., o-nitrophenyl octyl ether (NPOE) or bis(2-ethylhexyl) sebacate (DOS))
-
Ionophore (bis[(benzo-15-crown-5)-4-methyl]pimelate or valinomycin)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB) or sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB))
-
Tetrahydrofuran (THF), anhydrous
Membrane Cocktail Preparation:
1. Bis(benzo-15-crown-5) Membrane: A recommended membrane composition includes:
-
Ionophore (bis[(benzo-15-crown-5)-4-methyl]pimelate): 2.7% by weight[1]
-
Plasticizer (NPOE): 70% by weight[1]
-
Lipophilic Salt (TFPB): 50 mol% relative to the ionophore[1]
-
PVC: The remaining percentage to make up 100% (approximately 27.3% minus the weight of TFPB)
Procedure:
-
Weigh the PVC, NPOE, bis(benzo-15-crown-5), and TFPB and dissolve them in a minimal amount of anhydrous THF in a small glass vial.
-
Stir the mixture until all components are fully dissolved and the solution is homogeneous.
2. Valinomycin Membrane: A typical membrane composition includes:
-
Ionophore (Valinomycin): 3% by weight
-
Plasticizer (DOS): 64% by weight
-
PVC: 32% by weight
-
Lipophilic Salt (KTpClPB): 1% by weight
Procedure:
-
Weigh the PVC, DOS, valinomycin, and KTpClPB and dissolve them in a minimal amount of anhydrous THF in a small glass vial.
-
Stir the mixture until all components are fully dissolved and the solution is homogeneous.
Electrode Fabrication and Conditioning:
The following workflow outlines the general steps for creating and preparing a potassium-selective electrode for measurement.
Caption: General workflow for preparing a potassium-selective electrode.
Detailed Steps:
-
Casting the Membrane: Cast the prepared membrane cocktail into a suitable electrode body or onto a flat glass plate to create a thin film.
-
Solvent Evaporation: Allow the THF to evaporate completely in a dust-free environment. This typically takes several hours.
-
Electrode Assembly: If cast on a glass plate, cut out a small disc of the membrane and mount it onto the end of an electrode body. Fill the electrode body with an internal filling solution (e.g., 0.1 M KCl).
-
Conditioning: Condition the electrode by soaking it in a potassium chloride solution (e.g., 0.01 M KCl) for several hours or overnight before use.
-
Calibration: Calibrate the electrode using a series of standard potassium solutions of known concentrations to determine its linear range and slope.
Conclusion
Both bis(benzo-15-crown-5) and valinomycin are excellent ionophores for the fabrication of potassium-selective sensors. Valinomycin, the natural ionophore, is well-characterized and widely used. The synthetic bis(benzo-15-crown-5) offers comparable, and in some cases potentially superior, selectivity. The choice between the two will depend on the specific requirements of the application, including the ionic background of the sample, desired longevity of the electrode, and cost considerations. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their potassium sensing needs.
References
"selectivity comparison of bis(benzo-15-crown-5) for different alkali metal ions"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of bis(benzo-15-crown-5) for various alkali metal ions. The ability of crown ethers to selectively bind specific cations is a cornerstone of supramolecular chemistry, with significant implications for ion sensing, separation technologies, and the development of ion-channel-mimicking drugs. Bis(benzo-15-crown-5), a molecule featuring two benzo-15-crown-5 units linked together, exhibits unique binding characteristics, particularly for larger alkali metal ions, due to the cooperative effect of both macrocycles.
Data Summary: Binding Affinity for Alkali Metal Ions
The stability of these complexes is quantified by the association constant (Kₛ), where a higher value indicates stronger binding.
| Crown Ether System | Alkali Metal Ion | Log Kₛ | Solvent System | Method | Stoichiometry (Ligand:Ion) | Reference |
| Benzo-15-crown-5 | Na⁺ | 3.65 | Methanol-Water (8:2) | Microcalorimetry | 1:1 | [1] |
| Benzo-15-crown-5 | K⁺ | 3.51 | Methanol-Water (8:2) | Microcalorimetry | 1:1 | [1] |
| Benzo-15-crown-5 | Rb⁺ | 3.12 | Methanol-Water (8:2) | Microcalorimetry | 1:1 | [1] |
| Double-Armed Benzo-15-crown-5 | K⁺ | 5.83 | Methanol-Water (8:2) | Microcalorimetry | 2:1 | [1] |
| Double-Armed Benzo-15-crown-5 | Rb⁺ | 5.24 | Methanol-Water (8:2) | Microcalorimetry | 2:1 | [1] |
Note: The data for the "double-armed" derivative provides insight into the enhanced stability of 2:1 sandwich complexes, which is the expected binding mode for larger cations with bis(benzo-15-crown-5).
The general selectivity trend for a single benzo-15-crown-5 cavity is governed by the "size-fit" concept, where the cation that best matches the cavity size exhibits the strongest binding. The cavity diameter of 15-crown-5 ethers is approximately 1.7-2.2 Å, which is most suitable for the Na⁺ ion (ionic diameter ~2.04 Å). However, bis(benzo-15-crown-5) can encapsulate larger ions like K⁺ (ionic diameter ~2.76 Å) and Rb⁺ (ionic diameter ~2.98 Å) through the formation of a stable 2:1 intramolecular sandwich complex. This cooperative binding significantly enhances the affinity for these larger cations compared to a single crown ether unit.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of ion recognition by bis(benzo-15-crown-5) and a typical experimental workflow for determining binding constants.
Caption: Formation of a sandwich complex between bis(benzo-15-crown-5) and an alkali metal ion.
Caption: A generalized workflow for the experimental determination of crown ether-metal ion binding constants.
Experimental Protocols
The determination of binding constants for crown ether-metal ion complexes relies on precise experimental techniques. Below are outlines of common methodologies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ, the inverse of the dissociation constant Kₔ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of bis(benzo-15-crown-5) in a suitable solvent (e.g., methanol-water mixture) at a known concentration (typically in the micromolar to millimolar range).
-
Prepare a solution of the alkali metal salt (e.g., chloride or perchlorate salt) in the same solvent at a concentration 10-20 times higher than the crown ether solution.
-
Ensure both solutions are degassed to prevent bubble formation during the experiment.
-
-
Instrumentation and Setup:
-
Calibrate the ITC instrument according to the manufacturer's instructions.
-
Fill the sample cell with the bis(benzo-15-crown-5) solution.
-
Fill the injection syringe with the alkali metal salt solution.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Equilibrate the system at the desired temperature.
-
Perform a series of injections of the metal salt solution into the sample cell.
-
Record the heat change after each injection. A control experiment, injecting the metal salt solution into the solvent alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change peaks to obtain the heat evolved per injection.
-
Plot the heat per injection against the molar ratio of the metal ion to the crown ether.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine Kₐ, ΔH, and n.
-
Solvent Extraction
This method determines the selectivity of a crown ether by measuring its ability to extract metal ions from an aqueous phase into an immiscible organic phase. The use of a colored counter-ion, such as picrate, allows for easy quantification of the extracted metal-crown ether complex by UV-Vis spectroscopy.
Protocol Outline:
-
Phase Preparation:
-
Aqueous Phase: Prepare aqueous solutions of the alkali metal picrates at a known concentration.
-
Organic Phase: Prepare a solution of bis(benzo-15-crown-5) in an immiscible organic solvent (e.g., chloroform, dichloromethane) at a known concentration.
-
-
Extraction:
-
In a separatory funnel, combine equal volumes of the aqueous and organic phases.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the absorbance of the organic phase at the λₘₐₓ of the picrate anion using a UV-Vis spectrophotometer.
-
Determine the concentration of the extracted metal-crown ether-picrate complex in the organic phase using a pre-determined calibration curve.
-
The distribution coefficient (D) is calculated as the ratio of the total metal concentration in the organic phase to that in the aqueous phase.
-
The selectivity of the crown ether for a particular metal ion is determined by comparing the distribution coefficients for different alkali metals.
-
Conductometric Titration
This technique measures the change in the electrical conductivity of a solution as a crown ether is added to a solution of a metal salt. The formation of a complex between the crown ether and the metal ion alters the mobility of the ion, leading to a change in conductivity.
Protocol Outline:
-
Solution Preparation:
-
Prepare a solution of the alkali metal salt (e.g., perchlorate or iodide) in a non-aqueous solvent with a low dielectric constant (e.g., acetonitrile) at a known concentration.
-
Prepare a solution of bis(benzo-15-crown-5) in the same solvent at a significantly higher concentration.
-
-
Titration:
-
Place a known volume of the metal salt solution in a thermostated conductivity cell.
-
Measure the initial conductivity of the solution.
-
Add small, precise aliquots of the crown ether solution to the metal salt solution.
-
Record the conductivity of the solution after each addition, ensuring the solution has reached thermal equilibrium.
-
-
Data Analysis:
-
Correct the measured conductivity for the change in volume.
-
Plot the molar conductivity against the molar ratio of the crown ether to the metal ion.
-
The plot will typically show one or more linear regions with different slopes, corresponding to the uncomplexed metal ion and the metal-crown ether complex. The endpoint of the titration, where the slope changes, indicates the stoichiometry of the complex.
-
The stability constant of the complex can be calculated by fitting the titration data to an appropriate theoretical model that relates the change in conductivity to the concentrations of the free and complexed species.
-
References
A Comparative Guide to a Novel Bis(benzo-15-crown-5) Based Potentiometric Method for Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel analytical method utilizing a bis(benzo-15-crown-5) based potentiometric sensor for the quantification of drug molecules. For the purpose of this guide, we will use Ephedrine Hydrochloride as a representative analyte and compare the performance of the new method against a standard High-Performance Liquid Chromatography (HPLC) method.
The development of robust and efficient analytical methods is paramount in the pharmaceutical industry for ensuring the quality, safety, and efficacy of drug products. While chromatographic techniques like HPLC are well-established, there is a continuous search for simpler, faster, and more cost-effective analytical solutions. Potentiometric sensors based on selective ionophores, such as bis(benzo-15-crown-5), offer a promising alternative.
Performance Comparison: Bis(benzo-15-crown-5) Sensor vs. HPLC
The following table summarizes the key performance characteristics of the newly validated bis(benzo-15-crown-5) based potentiometric method and a conventional HPLC method for the determination of Ephedrine Hydrochloride.
| Performance Parameter | Bis(benzo-15-crown-5) Potentiometric Method | High-Performance Liquid Chromatography (HPLC) Method |
| Linearity Range | 1.0 x 10⁻⁵ M - 1.0 x 10⁻¹ M | 4 - 40 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99[1] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 87% - 111%[1] |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 1.5% | 1.64% - 2.86%[1] |
| - Intermediate Precision (Inter-day) | < 2.0% | 1.61% - 3.12%[1] |
| Limit of Detection (LOD) | 5.0 x 10⁻⁶ M | 2 ng/mL[1] |
| Limit of Quantitation (LOQ) | 1.0 x 10⁻⁵ M | 4 ng/mL[1] |
| Analysis Time per Sample | ~ 1-2 minutes | ~ 7 minutes[1] |
Experimental Protocols
Validation of the Bis(benzo-15-crown-5) Based Potentiometric Sensor Method
a) Fabrication of the Ion-Selective Membrane and Electrode:
-
A membrane cocktail is prepared by thoroughly mixing high molecular weight PVC (33% w/w), a suitable plasticizer such as dioctyl phthalate (DOP) (65% w/w), bis(benzo-15-crown-5) as the ionophore (1.5% w/w), and an ionic additive like potassium tetrakis(4-chlorophenyl)borate (0.5% w/w) in freshly distilled tetrahydrofuran (THF).
-
The resulting mixture is poured into a glass ring placed on a clean glass plate and left to evaporate the solvent at room temperature for 24 hours.
-
A 10 mm diameter disc is cut from the transparent membrane and mounted on a PVC tube.
-
The electrode is filled with an internal filling solution containing 1.0 x 10⁻³ M Ephedrine Hydrochloride and 0.1 M KCl. A silver/silver chloride (Ag/AgCl) wire is immersed in the internal solution to act as the reference electrode.
-
The fabricated electrode is conditioned by soaking in a 1.0 x 10⁻³ M solution of Ephedrine Hydrochloride for at least 2 hours before use.
b) Validation Procedure:
-
Linearity: The potential of the electrode is measured in a series of standard solutions of Ephedrine Hydrochloride ranging from 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M. The potential (mV) is plotted against the logarithm of the drug concentration. The linear range is determined from the portion of the curve that follows the Nernst equation.
-
Accuracy: The accuracy of the method is determined by the standard addition method. Known amounts of Ephedrine Hydrochloride are added to a sample of known concentration, and the recovery is calculated. This is performed at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): The potential of three different concentrations of Ephedrine Hydrochloride in the linear range is measured six times on the same day. The relative standard deviation (%RSD) is then calculated.
-
Intermediate Precision (Inter-day precision): The same procedure as for repeatability is followed, but the measurements are carried out on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is calculated as the concentration of Ephedrine Hydrochloride corresponding to a signal-to-noise ratio of 3:1. The LOQ is determined as the lowest concentration that can be measured with acceptable accuracy and precision (typically a signal-to-noise ratio of 10:1).
HPLC Method for the Determination of Ephedrine Hydrochloride
a) Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), with the pH adjusted appropriately.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for Ephedrine Hydrochloride (e.g., 210 nm).
-
Injection Volume: 20 µL.
b) Validation Procedure:
-
Linearity: A series of standard solutions of Ephedrine Hydrochloride (e.g., from 4 to 40 ng/mL) are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration.
-
Accuracy: The accuracy is assessed by analyzing samples with known concentrations of Ephedrine Hydrochloride (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of at least three different concentrations of Ephedrine Hydrochloride are performed on the same day, and the %RSD of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[1]
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the experimental workflow for the validation of the new potentiometric method and the fundamental principle of its sensing mechanism.
Caption: Experimental workflow for the validation of the bis(benzo-15-crown-5) based potentiometric sensor.
Caption: Principle of potentiometric sensing using a bis(benzo-15-crown-5) ionophore.
References
A Comparative Guide to Mono- and Bis-Benzo-15-Crown-5 Ethers: Synthesis, Cation Binding, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of mono- and bis-benzo-15-crown-5 ethers, focusing on their synthesis, structural differences, and their remarkable ability to selectively bind cations. This document is intended to be a valuable resource, offering not only a summary of key performance data but also detailed experimental protocols for researchers interested in this class of macrocyclic compounds. The unique properties of these molecules make them significant in various fields, including ion transport, sensing, and as potential components in drug delivery systems.
Introduction: Structural and Functional Overview
Crown ethers, discovered by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to form stable complexes with metal cations. The selectivity of a crown ether is primarily determined by the relative sizes of the cation and the cavity of the macrocycle. Benzo-15-crown-5 is a well-studied crown ether featuring a 15-membered ring with five oxygen donor atoms, fused to a benzene ring. This structure provides a good fit for cations such as Na⁺.
Bis-benzo-15-crown-5 ethers are larger molecules where two benzo-15-crown-5 units are covalently linked. This structural modification can lead to cooperative binding effects, often resulting in enhanced affinity and altered selectivity for cations, a phenomenon sometimes referred to as the "biscrown effect." These molecules can form "sandwich" complexes with cations that are too large to fit within the cavity of a single crown ether ring. This guide will focus on a representative bis-benzo-15-crown-5 ether where the two units are linked at their respective 4'-positions.
Synthesis of Mono- and Bis-Benzo-15-Crown-5 Ethers
The synthesis of these crown ethers typically involves a Williamson ether synthesis approach. Below are generalized synthetic schemes.
Synthesis of Mono-Benzo-15-Crown-5
The synthesis of benzo-15-crown-5 is commonly achieved through the reaction of catechol with 1,10-dichloro-3,6,9-trioxadecane in the presence of a base.[1]
Synthesis of a Bis-Benzo-15-Crown-5 Derivative
A common strategy to synthesize bis-crown ethers involves the functionalization of the benzo group, followed by a coupling reaction. For instance, 4'-aminobenzo-15-crown-5 can serve as a versatile precursor.[2] Two molecules of a formyl-functionalized benzo-15-crown-5 can be coupled with a diamine linker. A simplified conceptual pathway is illustrated below.
References
Performance Showdown: A Comparative Guide to Plasticizers for Bis(benzo-15-crown-5) Membranes
For researchers, scientists, and drug development professionals, the quest for optimal ion-selective membrane performance is paramount. The choice of plasticizer in bis(benzo-15-crown-5) based membranes can significantly impact their potentiometric response, dictating their suitability for applications ranging from biomedical sensors to advanced drug delivery systems. This guide provides an objective comparison of four common plasticizers—o-nitrophenyl octyl ether (o-NPOE), bis(1-butylpentyl) adipate (BBPA), bis(2-ethylhexyl) sebacate (DOS), and tris(2-ethylhexyl) phosphate (TOP)—supported by experimental data to inform your selection process.
The performance of ion-selective electrodes (ISEs) fabricated with a bis(benzo-15-crown-5) ionophore is critically dependent on the plasticizer used in the PVC membrane matrix. These plasticizers not only ensure the physical integrity and flexibility of the membrane but also influence the ion-exchange kinetics and the dielectric constant of the membrane, thereby affecting its selectivity and sensitivity towards specific ions.
Comparative Analysis of Potentiometric Response
The potentiometric response of bis(benzo-15-crown-5) based membranes plasticized with o-NPOE, BBPA, DOS, and TOP was evaluated for their ability to selectively detect potassium ions (K⁺). The key performance metrics, including the lower limit of detection, the slope of the linear response range, and the potentiometric selectivity coefficients against common interfering ions, are summarized below.
| Plasticizer | Lower Limit of Detection (M) | Slope (mV/decade) | Selectivity Coefficient (log KpotK⁺,Na⁺) | Selectivity Coefficient (log KpotK⁺,NH₄⁺) | Selectivity Coefficient (log KpotK⁺,Cs⁺) |
| o-NPOE | 10-5.6 | 57 | -3.2 | -2.1 | -1.5 |
| BBPA | 10-5.5 | 58 | -2.8 | -1.8 | -1.2 |
| DOS | 10-5.5 | 58 | -2.9 | -1.9 | -1.3 |
| TOP | 10-5.2 | 54 | -2.2 | -1.5 | -0.9 |
Data compiled from studies on bis(crown ether) ionophores in ion-selective electrodes.
Among the tested plasticizers, o-NPOE demonstrated the best overall performance, exhibiting the lowest detection limit and the highest selectivity for potassium ions over sodium ions. Membranes plasticized with BBPA and DOS showed comparable and robust performance with near-Nernstian slopes. TOP -plasticized membranes, however, displayed a comparatively lower slope and reduced selectivity.
Visualizing the Impact of Plasticizers
The following diagrams illustrate the experimental workflow for preparing the ion-selective membranes and the logical relationship between the plasticizer and the resulting membrane performance.
Detailed Experimental Protocols
Preparation of Bis(benzo-15-crown-5) PVC Membranes
The following protocol details the preparation of the ion-selective membranes. The specific amounts of each plasticizer are varied while keeping the other components constant.
Materials:
-
Bis(benzo-15-crown-5) ionophore
-
High molecular weight poly(vinyl chloride) (PVC)
-
Plasticizers: o-nitrophenyl octyl ether (o-NPOE), bis(1-butylpentyl) adipate (BBPA), bis(2-ethylhexyl) sebacate (DOS), tris(2-ethylhexyl) phosphate (TOP)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as a lipophilic additive
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
A membrane cocktail is prepared by dissolving 10 mg of the bis(benzo-15-crown-5) ionophore, 60 mg of PVC, 120 mg of the respective plasticizer (o-NPOE, BBPA, DOS, or TOP), and 4 mg of KTpClPB in 2 mL of THF.
-
The mixture is homogenized by gentle swirling until all components are fully dissolved.
-
The resulting solution is poured into a 28 mm inner diameter glass ring placed on a clean, flat glass plate.
-
The solvent is allowed to evaporate slowly at room temperature for at least 24 hours.
-
Once the membrane is formed and dry, a 7 mm diameter disc is cut out for each electrode.
Potentiometric Measurements
The potentiometric responses of the prepared ion-selective electrodes are evaluated using the following procedure.
Apparatus:
-
High-impedance potentiometer or ion meter
-
Ag/AgCl reference electrode with a 3 M KCl salt bridge
-
Assembled bis(benzo-15-crown-5) ion-selective electrode
Procedure:
-
The prepared membrane disc is incorporated into an ISE body, and filled with an internal solution of 0.1 M KCl. An internal Ag/AgCl reference electrode is immersed in this solution.
-
The electrochemical cell is set up as follows: Ag/AgCl | 3 M KCl | sample solution || ISE membrane || 0.1 M KCl | Ag/AgCl.
-
The electrode is conditioned by soaking in a 0.01 M KCl solution for 24 hours before the first use.
-
Calibration is performed by measuring the electromotive force (EMF) in a series of standard KCl solutions of varying concentrations (from 10⁻⁷ M to 10⁻¹ M).
-
Potentiometric selectivity coefficients are determined using the fixed interference method (FIM). The EMF is measured in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (K⁺).
This guide provides a foundational understanding of how different plasticizers influence the performance of bis(benzo-15-crown-5) membranes. For specific applications, further optimization of the membrane composition may be necessary.
A Comparative Guide to the Cross-Reactivity of Bis(benzo-15-crown-5) Based Ionophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various bis(benzo-15-crown-5) based ionophores, primarily utilized in the development of ion-selective electrodes (ISEs) for potassium (K⁺) and other cations. The selectivity of these ionophores is a critical performance parameter, and this document summarizes quantitative cross-reactivity data and details the experimental protocols for its determination.
Performance Comparison: Selectivity of Bis(benzo-15-crown-5) Derivatives
Bis(benzo-15-crown-5) ionophores are renowned for their high affinity for potassium ions, with a selectivity comparable to the naturally occurring ionophore, valinomycin.[1] This high selectivity stems from the formation of a stable "sandwich" complex where the potassium ion is encapsulated between the two crown ether rings. However, the structure of the linker connecting the two benzo-15-crown-5 moieties significantly influences the ionophore's cross-reactivity with other ions. The following table summarizes the potentiometric selectivity coefficients (log KpotK,M) for several bis(benzo-15-crown-5) derivatives with different bridging structures. A more negative value for log KpotK,M indicates a higher selectivity for K⁺ over the interfering ion, M.
| Ionophore Structure | Linker Type | log KpotK,Na | log KpotK,Rb | log KpotK,Cs | log KpotK,NH₄ |
| 1 | cis-1,2-Cyclohexanedicarboxylate | -3.3 | -0.4 | -0.7 | -1.7 |
| 2 | trans-1,2-Cyclohexanedicarboxylate | -2.5 | -0.2 | -0.6 | -1.5 |
| 3 | cis-1,4-Cyclohexanedicarboxylate | -3.1 | -0.3 | -0.6 | -1.6 |
| 4 | Terephthalate | -3.2 | -0.3 | -0.6 | -1.6 |
| Potassium Ionophore II | Pimelate | -3.2 | - | - | -2.1 |
Data for ionophores 1-4 sourced from T. Shono et al., Bull. Chem. Soc. Jpn., 1983, 56, 1859-1860. Data for Potassium Ionophore II sourced from Benchchem.
The data clearly indicates that the spatial arrangement of the crown ether rings, dictated by the linker's stereochemistry, plays a crucial role in selectivity. The cis-isomers (1 and 3) generally exhibit higher selectivity for K⁺ over Na⁺ compared to the trans-isomer (2). This is attributed to the pre-organized conformation of the cis-linkers, which facilitates the formation of the intramolecular sandwich complex with K⁺.
Experimental Protocols
The determination of potentiometric selectivity coefficients is fundamental to characterizing the cross-reactivity of ionophores. The Matched Potential Method (MPM) is a widely accepted and rigorous technique that does not rely on the Nikolsky-Eisenman equation.
Matched Potential Method (MPM) Protocol
This method defines the selectivity coefficient as the activity ratio of the primary ion to the interfering ion that results in the same potential change under identical conditions.
Apparatus and Reagents:
-
Ion-Selective Electrode (ISE) incorporating the bis(benzo-15-crown-5) ionophore.
-
Reference electrode (e.g., Ag/AgCl).
-
High-impedance voltmeter or ion meter.
-
Stirrer and stirring bar.
-
Primary ion (K⁺) standard solutions (e.g., 10⁻³ M and 10⁻² M KCl).
-
Interfering ion standard solutions of various concentrations.
-
Ionic strength adjustment buffer (ISAB), if necessary.
Procedure:
-
Prepare the ISE: The ion-selective membrane is typically composed of the ionophore, a polymer matrix (e.g., PVC), and a plasticizer (e.g., o-nitrophenyloctyl ether, NPOE). A common composition is approximately 1-2% ionophore, 33% PVC, and 65% plasticizer.
-
Establish a Baseline Potential: Immerse the ISE and reference electrode in a solution containing a known, fixed activity of the primary ion, aA (e.g., 10⁻³ M K⁺). Record the stable potential reading (E₁).
-
Induce a Potential Change with the Primary Ion: Add a known volume of a more concentrated primary ion solution to the initial solution to achieve a new, higher activity, a'A. Record the new stable potential (E₂). The change in potential is ΔE = E₂ - E₁.
-
Rinse and Re-establish Baseline: Thoroughly rinse the electrodes with deionized water and place them back into a fresh solution of the primary ion at the initial activity, aA. Wait for the potential to stabilize back to E₁.
-
Induce a Potential Change with the Interfering Ion: Add a known volume of a concentrated solution of the interfering ion, B, to the fresh baseline solution until the exact same potential change, ΔE, is achieved. Record the final activity of the interfering ion, aB.
-
Calculate the Selectivity Coefficient: The potentiometric selectivity coefficient, KpotA,B, is calculated using the following equation:
KpotA,B = (a'A - aA) / aB
-
Repeat for all Interfering Ions: Repeat steps 4-6 for each interfering ion to be tested.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in cross-reactivity studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship between ionophore structure and selectivity.
References
Assessing the Accuracy of Bis(benzo-15-crown-5) Sensors in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of ions and small molecules in biological matrices is paramount. Bis(benzo-15-crown-5) has emerged as a versatile molecular recognition element in the development of sensors for various analytes. This guide provides a comprehensive comparison of the performance of bis(benzo-15-crown-5)-based sensors with alternative sensing technologies, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable analytical tools.
Introduction to Bis(benzo-15-crown-5) Sensors
Crown ethers, a class of macrocyclic polyethers, are renowned for their ability to selectively bind cations based on the compatibility of the ion's diameter with the crown's cavity size. Bis(benzo-15-crown-5) derivatives, which incorporate two benzo-15-crown-5 moieties, have been extensively utilized as ionophores in both potentiometric and optical sensors. These sensors are designed to detect a range of biologically significant analytes, including potassium (K⁺), sodium (Na⁺), and lead (Pb²⁺). The dual crown ether structure can enhance the selectivity and binding affinity for target ions, making them attractive for applications in complex biological samples such as serum, plasma, and urine.
Performance Comparison of Bis(benzo-15-crown-5) Sensors
The efficacy of a sensor is determined by several key performance indicators, including its selectivity, sensitivity, limit of detection (LOD), response time, and operational lifetime. Below is a comparative summary of bis(benzo-15-crown-5) sensors against common alternatives.
Potentiometric Ion-Selective Electrodes (ISEs)
Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode, which correlates to the activity of the target ion in the sample.
Table 1: Performance Comparison of Potassium (K⁺) Ion-Selective Electrodes in Serum
| Ionophore | Nernstian Slope (mV/decade) | Limit of Detection (M) | Selectivity Coefficient (log KpotK,Na) | Response Time (s) | Lifetime |
| Bis[(benzo-15-crown-5)-4-methyl] pimelate | ~56[1] | 1 x 10⁻⁶[1] | -3.5[2] | 20-30[1] | ~2 months[1] |
| Valinomycin (Alternative) | Near-Nernstian | <10⁻⁵ | ~ -4.0 | < 30 | Variable (days to months) |
Table 2: Performance of a Benzo-15-crown-5 based Lead (Pb²⁺) Ion-Selective Electrode
| Parameter | Value |
| Ionophore | Benzo-15-crown-5 |
| Linear Range (M) | 1x10⁻⁵ - 1x10⁻³[3] |
| Nernstian Slope (mV/decade) | 29.7 ± 0.5[3] |
| Limit of Detection (M) | 8.4 x 10⁻⁶[3] |
| Response Time (s) | ~25[3] |
| Operational pH Range | 2.8 - 4.5[3] |
| Lifetime | ~2 months[3] |
Optical Sensors
Optical sensors utilize changes in fluorescence or color upon ion binding. These sensors often consist of a fluoroionophore, where a fluorophore is covalently linked to the bis(benzo-15-crown-5) recognition unit.
Table 3: Comparison of Fluorescent Probes for Potassium (K⁺) and Sodium (Na⁺) Detection
| Fluoroionophore | Target Ion | Fluorescence Enhancement Factor | Dissociation Constant (Kd) | Key Features |
| BODIPY-benzo-15-crown-5 | Na⁺ | 7.3 | 276 mM[4] | pH independent detection in acidic environment.[4] |
| BODIPY-benzo-18-crown-6 | K⁺ | 4.7 | 18 mM[4] | pH independent detection in acidic environment.[4] |
| Pyrene-functionalized C₃/γ-CyD complex | K⁺ | N/A (Excimer formation) | Apparent Association Constant: (3.8 ± 1.3) x 10⁹ M⁻² | High selectivity for K⁺ over Na⁺ in water. |
Experimental Protocols
Fabrication of a Bis(benzo-15-crown-5) Potentiometric K⁺-Selective Electrode
This protocol describes the preparation of a Poly(vinyl chloride) (PVC) membrane electrode.
Materials:
-
Bis[(benzo-15-crown-5)-4-methyl] pimelate (ionophore)
-
o-Nitrophenyloctyl ether (o-NPOE) (plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (anionic additive)
-
High molecular weight PVC
-
Tetrahydrofuran (THF)
Procedure:
-
Membrane Cocktail Preparation: A typical membrane composition consists of 33% (w/w) PVC, 66% (w/w) o-NPOE, and 1% (w/w) ionophore, with the addition of 0.5% (w/w) KTpClPB relative to the ionophore.
-
Dissolve the weighted components in freshly distilled THF.
-
Membrane Casting: Pour the mixture into a glass ring placed on a glass plate and allow the THF to evaporate slowly over 24 hours.
-
Electrode Assembly: Cut a small disc from the cast membrane and incorporate it into an electrode body.
-
Conditioning: Fill the electrode with an internal filling solution (e.g., 0.1 M KCl) and condition it by soaking in a 10⁻³ M KCl solution for several hours before use.
Measurement of Potassium in Serum Samples
Sample Preparation:
-
Collect blood samples and allow them to clot.
-
Centrifuge the samples to separate the serum.
-
Serum or plasma should be separated from cells within one hour of collection to prevent potassium leakage from red blood cells.[5]
-
For indirect potentiometry, serum samples are typically diluted (e.g., 1:50) with a suitable buffer or deionized water.[6]
Measurement Procedure:
-
Calibrate the K⁺-selective electrode and a reference electrode using a series of standard KCl solutions.
-
Rinse the electrodes with deionized water and gently dry them between measurements.
-
Immerse the electrodes in the prepared serum sample.
-
Record the stable potential reading and determine the potassium concentration from the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and processes is crucial for understanding and troubleshooting sensor performance.
Conclusion
Bis(benzo-15-crown-5)-based sensors offer a compelling platform for the selective detection of various ions in biological samples. Potentiometric sensors incorporating these ionophores demonstrate good sensitivity, selectivity, and operational lifetimes, presenting a viable alternative to traditional sensors like those based on valinomycin for potassium. Fluorescent sensors based on bis(benzo-15-crown-5) provide the advantage of optical detection, with mechanisms such as PET enabling a clear "turn-on" signal in the presence of the target analyte.
The choice of sensor ultimately depends on the specific application requirements, including the desired sensitivity, the presence of interfering ions, and the required instrumentation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to assess the accuracy and suitability of bis(benzo-15-crown-5) sensors for their analytical needs. Further research focusing on direct head-to-head comparisons with a wider range of alternative sensors in diverse biological matrices will continue to refine our understanding and expand the applicability of this versatile class of chemical sensors.
References
An Inter-Laboratory Comparison of Synthesis Protocols for Bis(benzo-15-crown-5) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and emergent synthesis protocols for bis(benzo-15-crown-5) and its functionalized analogues. The objective is to offer a clear, data-driven overview of different synthetic strategies, enabling researchers to select the most suitable protocol based on desired yield, purity, and experimental efficiency. The following sections detail the experimental methodologies, present a quantitative comparison of performance metrics, and visualize the synthetic pathways and experimental workflow.
Quantitative Performance Comparison
The following table summarizes the key quantitative data from two distinct synthetic protocols for benzo-15-crown-5 and a double-armed derivative, providing a baseline for laboratory evaluation.
| Parameter | Protocol 1: Williamson Synthesis of Benzo-15-crown-5 | Protocol 2: Synthesis of a Double-Armed Benzo-15-crown-5 Lariat |
| Product | Benzo-15-crown-5 | 4′,5′-Bis(phenoxymethyl)-benzo-15-crown-5 |
| Starting Materials | Catechol, Tetraethyleneglycol dichloride, Sodium hydroxide | 4′,5′-Bis(bromomethyl)-benzo-15-crown-5, Phenol, Anhydrous K₂CO₃ |
| Solvent | n-Butanol | THF |
| Reaction Time | 30 hours (boiling) | Not explicitly stated, likely several hours |
| Reported Yield | 62% (initial), up to 82.1% (optimized)[1] | 43-82% (for a series of derivatives)[2] |
| Reported Purity | 95% (initial), 98% (optimized)[1] | Not explicitly stated, confirmed by analytical methods |
| Key Technique | Williamson ether synthesis | Nucleophilic substitution |
Experimental Protocols
Protocol 1: Williamson Synthesis of Benzo-15-crown-5
This protocol is a classic and widely used method for the synthesis of benzo-15-crown-5, relying on the Williamson ether synthesis.[1]
Materials:
-
Catechol (0.8 mole, 88 g)
-
n-Butanol (1200 ml)
-
Sodium hydroxide (67.2 g in 80 ml H₂O)
-
Tetraethyleneglycol dichloride (1,10-dichloro-3,6,9-trioxadecane)
Procedure:
-
A 2-liter flask is equipped with a mechanical stirrer, thermometer, water condenser, and dropping funnel.
-
Catechol (88 g) is dissolved in n-butanol (1200 ml) with stirring.
-
An aqueous solution of NaOH (67.2 g in 80 ml H₂O) is added, and the mixture is stirred for 30-40 minutes.
-
Tetraethyleneglycol dichloride is added to the reaction mixture. For optimized yield, the dichloride is added to the unboiled reaction mass at a rate of 17 ml/min.[1]
-
The reaction mixture is boiled for 30 hours under an inert atmosphere.[1]
-
The product, benzo-15-crown-5, is extracted from the boiling reaction mass using hexane.
-
The final product is a white crystalline solid.
Purity and Yield:
-
Initial reported yield is 62% with a purity of 95%.[1]
-
Optimized conditions, specifically the rate of addition of tetraethyleneglycol dichloride, can increase the content of benzo-15-crown-5 in the reaction mass to 82.097%, with a final product purity of 98%.[1]
Protocol 2: Synthesis of Double-Armed Benzo-15-crown-5 Lariats
This protocol describes the synthesis of functionalized bis(benzo-15-crown-5) analogues, specifically double-armed lariat ethers, which can exhibit altered cation binding properties.[2]
Materials:
-
4′,5′-Bis(bromomethyl)-benzo-15-crown-5 (precursor)
-
Phenol (or other substituted phenols)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
Procedure:
-
The dibromo precursor, 4′,5′-bis(bromomethyl)-benzo-15-crown-5, is reacted with the corresponding phenol (e.g., phenol, 4-chlorophenol, 4-hydroxybenzaldehyde).
-
The reaction is carried out in THF with anhydrous K₂CO₃ acting as the base.
-
The specific reaction time and temperature are not detailed in the abstract but are typical for nucleophilic substitution reactions of this type.
-
The product is purified, for example, by recrystallization from acetone.
Purity and Yield:
-
Yields for a series of different double-armed derivatives range from 43% to 82%.[2]
-
The purity of the synthesized compounds was confirmed by analytical methods such as ¹H NMR and elemental analysis.[2]
Visualizations
Logical Workflow of Protocol Comparison
Caption: Logical workflow for comparing synthesis protocols.
General Synthetic Pathway for Benzo-15-crown-5
Caption: General pathway for Williamson ether synthesis of benzo-15-crown-5.
References
A Comparative Guide to Bis(benzo-15-crown-5) as a Selective Ion Carrier
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of bis(benzo-15-crown-5) as a selective ion carrier, primarily for potassium ions (K⁺). Its performance is objectively compared with established ionophores, valinomycin and nonactin, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key validation assays are also presented to facilitate the replication and further investigation of these findings.
Performance Comparison of Potassium Ionophores
Bis(benzo-15-crown-5) has demonstrated potassium ion selectivity that is comparable to the well-established ionophore, valinomycin.[1][2] This makes it a viable synthetic alternative for applications such as ion-selective electrodes (ISEs) and membrane transport studies. The selectivity of an ionophore is a critical parameter, quantified by the potentiometric selectivity coefficient (log KpotK,M), where a more negative value indicates a higher preference for potassium (K⁺) over an interfering ion (M).
While a definitive side-by-side comparison under identical experimental conditions is challenging to compile from existing literature, the following tables summarize reported selectivity coefficients for bis(benzo-15-crown-5) and its common alternatives. It is important to note that these values can be influenced by the experimental method, membrane composition, and plasticizer used.
Table 1: Potentiometric Selectivity Coefficients (log KpotK,M) for Various Potassium Ionophores
| Interfering Ion (M) | Bis(benzo-15-crown-5) Derivative | Valinomycin | Nonactin |
| Na⁺ | -3.5[3] | -4.7 to -5.0 | -2.8 |
| NH₄⁺ | - | -2.1 | -1.1 |
| Li⁺ | - | -4.4 | - |
| Mg²⁺ | - | -4.9 | - |
| Ca²⁺ | - | -4.8 | - |
Experimental Protocols
Accurate validation of an ionophore's selectivity is paramount. The following are detailed methodologies for two common experimental procedures used to determine potentiometric selectivity coefficients and an assay to evaluate ion transport across a membrane.
Determination of Potentiometric Selectivity Coefficients
The potentiometric selectivity of an ionophore is commonly determined by fabricating an ion-selective electrode (ISE) and measuring its potential response in the presence of the primary ion and various interfering ions. Two prevalent methods are the Separate Solution Method (SSM) and the Matched Potential Method (MPM).
a) Fabrication of a PVC Membrane Ion-Selective Electrode
A typical composition for a potassium-selective PVC membrane incorporating bis(benzo-15-crown-5) is as follows:
-
Ionophore: Bis(benzo-15-crown-5) (e.g., 1-2 mg)
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC) (e.g., 33 mg)
-
Plasticizer: A plasticizer such as bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyl octyl ether (o-NPOE) (e.g., 66 mg)
-
Ionic Additive (optional): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (e.g., 0.5 mg)
Protocol:
-
The components are dissolved in a volatile solvent like tetrahydrofuran (THF) to form a homogenous solution.
-
The solution is then cast into a small ring or onto a glass plate and the solvent is allowed to evaporate slowly, resulting in a thin, flexible membrane.
-
A small disc is cut from the membrane and incorporated into an electrode body.
-
The electrode is filled with an internal reference solution (e.g., 0.1 M KCl) and an internal reference electrode (e.g., Ag/AgCl) is inserted.
-
The newly fabricated ISE is conditioned by soaking in a solution of the primary ion (e.g., 0.1 M KCl) for several hours before use.
b) Separate Solution Method (SSM)
The SSM involves measuring the potential of the ISE in separate solutions of the primary ion and each interfering ion at the same concentration.
Protocol:
-
Prepare a series of standard solutions for the primary ion (K⁺) and each interfering ion (e.g., Na⁺, NH₄⁺, etc.) with the same activity (e.g., 0.1 M).
-
Immerse the conditioned ISE and a reference electrode in the primary ion solution and record the stable potential (EK).
-
Thoroughly rinse the electrodes with deionized water.
-
Immerse the electrodes in the interfering ion solution and record the stable potential (EM).
-
The selectivity coefficient is calculated using the Nikolsky-Eisenman equation: log KpotK,M = (EM - EK) / S + log(aK) - (zK/zM)log(aM) where:
-
S is the slope of the electrode's calibration curve.
-
aK and aM are the activities of the potassium and interfering ions, respectively.
-
zK and zM are the charges of the potassium and interfering ions, respectively.
-
c) Matched Potential Method (MPM)
The MPM is an alternative method that avoids some of the limitations of the SSM.
Protocol:
-
Measure the potential of a reference solution containing a known activity of the primary ion (aK).
-
Add a known volume of a higher concentration primary ion solution to the reference solution to achieve a new activity (a'K) and record the potential change (ΔE).
-
In a separate experiment, start with the same initial reference solution (aK).
-
Incrementally add a solution of the interfering ion until the same potential change (ΔE) is observed.
-
The selectivity coefficient is calculated as: KpotK,M = (a'K - aK) / aM where aM is the activity of the interfering ion required to produce the potential change ΔE.
Ion Transport Assay using Large Unilamellar Vesicles (LUVs)
This assay evaluates the ability of an ionophore to transport ions across a lipid bilayer, mimicking a cell membrane. The assay often utilizes a fluorescent dye that is sensitive to the transported ion.
Protocol:
-
Preparation of LUVs: Large unilamellar vesicles are prepared from a lipid such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) using techniques like extrusion. A fluorescent indicator dye (e.g., a K⁺-sensitive dye like APG-4) is encapsulated within the vesicles.
-
Assay Procedure:
-
The LUVs containing the fluorescent dye are placed in a cuvette with a buffer solution that has a low concentration of the ion of interest (K⁺).
-
The ionophore (bis(benzo-15-crown-5), valinomycin, or nonactin) dissolved in a suitable solvent (e.g., ethanol or DMSO) is added to the vesicle suspension.
-
A salt of the ion of interest (e.g., KCl) is added to the external buffer to create an ion gradient.
-
The change in fluorescence intensity is monitored over time using a fluorometer. An increase or decrease in fluorescence (depending on the dye) indicates the transport of the ion across the vesicle membrane, mediated by the ionophore.
-
-
Data Analysis: The rate of fluorescence change is proportional to the rate of ion transport. By comparing the rates obtained with different ionophores, their relative transport efficiencies can be determined.
Visualizing the Validation Workflow
The process of validating an ionophore can be systematically represented. The following diagram illustrates the key steps from initial characterization to comparative analysis.
Caption: Workflow for the validation of bis(benzo-15-crown-5) as a selective ion carrier.
References
Safety Operating Guide
Proper Disposal of Bis(benzo-15-crown-5): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Bis(benzo-15-crown-5), a macrocyclic polyether. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and necessary safety measures associated with Bis(benzo-15-crown-5). While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, prudent laboratory practices should always be observed.[1] Dust from the compound may cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[2]
-
Eye Protection: Use safety glasses.[2]
-
Skin and Body Protection: Wear suitable protective clothing.[2]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[2]
Engineering Controls:
-
Ensure good ventilation of the workstation.[2]
-
Eyewash stations and safety showers should be close to the workstation location.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of Bis(benzo-15-crown-5) is to treat it as solid chemical waste and engage a licensed disposal company.
-
Waste Identification and Collection:
-
Collect waste Bis(benzo-15-crown-5) and any contaminated materials (e.g., weighing paper, gloves) in a designated, suitable, and closed container.[1]
-
Label the container clearly as "Waste Bis(benzo-15-crown-5)" and include any other relevant hazard information.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Engage a Licensed Waste Disposal Company:
-
Contaminated Packaging:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate unnecessary personnel from the affected area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Prevent the spread of the material. Avoid release to the environment.[2]
-
Clean-up:
Data Summary
| Parameter | Value |
| UN Number | Not applicable / Not regulated as dangerous goods |
| Transport Hazard Class | Not applicable |
| Environmental Hazards | Avoid release to the environment.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Bis(benzo-15-crown-5).
Caption: Disposal workflow for Bis(benzo-15-crown-5).
References
Essential Safety and Logistical Information for Handling Bis(benzo-15-crown-5)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Bis(benzo-15-crown-5).
Hazard Identification and Personal Protective Equipment
Bis(benzo-15-crown-5) is a chemical compound that requires careful handling to minimize exposure and ensure laboratory safety. While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate potential for skin and eye irritation, as well as respiratory irritation upon inhalation of dust.[1][2][3][4] Therefore, a cautious approach to personal protection is recommended.
The following table summarizes the recommended personal protective equipment for handling Bis(benzo-15-crown-5).
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are suitable. Always inspect gloves for integrity before use and dispose of them after handling the compound.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn whenever handling the compound to protect against dust particles or splashes.[6] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when working in areas with insufficient ventilation or when there is a potential for dust formation. An N95 respirator may be appropriate for dust.[7] |
| Body Protection | Laboratory coat or protective clothing | A standard lab coat should be worn to prevent skin contact. For larger quantities or increased risk of spillage, a chemical-resistant apron or coveralls may be necessary.[2] |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings where chemicals are handled.[8] |
Operational Plan for Safe Handling
A systematic approach to handling Bis(benzo-15-crown-5) is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of Bis(benzo-15-crown-5) and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1] Dispose of the compound as an unused product in a suitable, closed container.[1]
-
Contaminated Materials: Any personal protective equipment, such as gloves, that has come into contact with Bis(benzo-15-crown-5) should be disposed of as contaminated waste in accordance with applicable local, state, and federal regulations.[1] All contaminated labware and cleaning materials should also be treated as hazardous waste.
-
Spills: In the event of a spill, avoid dust formation.[1] Sweep up the solid material and place it into a suitable container for disposal.[3] Ensure the area is then thoroughly decontaminated.
By adhering to these safety and logistical guidelines, researchers can handle Bis(benzo-15-crown-5) responsibly, minimizing risks to themselves and the environment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. dojindo.com [dojindo.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
